tanshinone IIA sulfonate
Description
Overview of Tanshinone IIA Sulfonate (STS) within the Tanshinone Class
This compound is a prominent member of the tanshinone class of compounds, which are naturally occurring bioactive molecules. Its development represents a targeted effort to improve upon the therapeutic potential of its parent compound.
This compound is a synthetic derivative of tanshinone IIA, a major lipophilic (fat-soluble) constituent extracted from the dried root of Salvia miltiorrhiza Bunge, a traditional Chinese herb commonly known as Danshen. nih.govnih.govresearchgate.net The sulfonation of tanshinone IIA, a chemical modification, results in the creation of sodium this compound (STS). plos.org This process was specifically designed to overcome the poor water solubility of the natural tanshinone IIA. spandidos-publications.com
The primary distinction between tanshinone IIA and its sulfonate derivative lies in their solubility and subsequent bioavailability. Tanshinone IIA is a lipophilic compound, meaning it dissolves in fats and oils, which contributes to its poor water solubility and limited absorption when taken orally. nih.govfrontiersin.orgtandfonline.com This poor solubility has been a significant hurdle in its clinical application. tandfonline.com
In contrast, the addition of a sulfonate group makes this compound a water-soluble compound. plos.orgtargetmol.comnih.gov This enhanced water solubility significantly improves its bioavailability, making it more suitable for injectable formulations and increasing its systemic exposure in the body. spandidos-publications.comnih.govnih.gov While oral administration of tanshinone IIA results in low plasma concentrations, intravenous administration of STS can achieve substantially higher levels. mdpi.com This key difference allows for more effective delivery and has been a driving force behind the extensive research into STS. nih.govnih.gov
Table 1: Comparison of Tanshinone IIA and this compound
| Property | Tanshinone IIA (Tan IIA) | This compound (STS) |
|---|---|---|
| Origin | Natural lipophilic compound from Salvia miltiorrhiza nih.govfrontiersin.org | Water-soluble derivative of Tanshinone IIA nih.govtargetmol.com |
| Solubility | Poor water solubility nih.govtandfonline.com | High water solubility plos.orgnih.gov |
| Bioavailability | Low oral bioavailability frontiersin.orgtandfonline.com | Increased bioavailability, suitable for injection nih.govnih.gov |
| Chemical Nature | Lipophilic (fat-soluble) nih.govresearchgate.net | Hydrophilic (water-soluble) plos.org |
Historical Context of Tanshinone Research and its Evolution to this compound
Research into the chemical constituents of Salvia miltiorrhiza began as early as the 1930s. mdpi.commdpi.com Tanshinone IIA was identified as one of the most abundant and pharmacologically active lipophilic components of the plant. tandfonline.commdpi.com For centuries, Danshen has been utilized in traditional Chinese medicine for various ailments, particularly those related to cardiovascular issues. nih.gov
However, the scientific exploration of tanshinone IIA revealed its significant limitation: poor water solubility, which hindered its development as a modern pharmaceutical agent. researchgate.nettandfonline.com To address this challenge, researchers developed sodium this compound. tandfonline.commdpi.com This water-soluble derivative was created through chemical modification to improve the compound's pharmaceutical properties, leading to the development of injectable formulations that have been widely used in China for cardiovascular conditions like coronary heart disease and angina. researchgate.netfrontiersin.orgmdpi.com The creation of STS marked a significant evolution in tanshinone research, allowing for more extensive preclinical and clinical investigation into its therapeutic potential. nih.gov
Significance of this compound in Preclinical Pharmacology and Biomedical Science
The enhanced bioavailability of this compound has made it a valuable tool in preclinical pharmacology and biomedical science. nih.govnih.gov Its water-soluble nature allows for reliable administration in experimental models, leading to a wide range of studies investigating its biological activities.
Preclinical research has demonstrated that STS possesses multiple pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic (preventing cell death) properties. nih.govnih.gov These activities have been observed in various disease models. For instance, studies have shown its potential in attenuating organ damage in models of heat stroke and endotoxemia by reducing inflammation and cell apoptosis. spandidos-publications.comnih.gov In the context of cardiovascular research, STS has been investigated for its ability to protect cardiac cells and improve hemodynamic parameters. nih.govfrontiersin.org
Furthermore, the compound has been explored for its neuroprotective effects and its potential to promote the repair of spinal cord injuries in animal models. nih.gov Research has also delved into its effects on various cellular signaling pathways, such as the Notch and PI3K-Akt pathways, highlighting its multi-target nature. nih.govfrontiersin.org The broad spectrum of pharmacological activities observed in preclinical studies underscores the significance of STS as a research compound for developing potential therapeutic strategies for a variety of diseases. nih.govaging-us.com
Structure
3D Structure
Properties
Molecular Formula |
C19H17O6S- |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)/p-1 |
InChI Key |
UJCACMLMPLLRGW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Chemical Synthesis of Tanshinone Iia Sulfonate
Biosynthesis of Tanshinones in Salvia miltiorrhiza
Tanshinones are a class of abietane-type norditerpenoid quinone natural products that accumulate primarily in the roots of Salvia miltiorrhiza. nih.gov The biosynthesis of these complex molecules is a multi-stage process involving the formation of universal precursors, the construction of a diterpenoid skeleton, and extensive post-modifications. nih.govmdpi.com
Elucidation of Precursor Formation
The journey to create tanshinones begins with the synthesis of two five-carbon universal terpenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). plos.orgfrontiersin.orgnih.gov Plants utilize two distinct pathways, segregated in different cellular compartments, to produce these fundamental building blocks. plos.orgfrontiersin.orgnih.gov
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway : Occurring in the plastids, the MEP pathway is considered the primary route for the production of tanshinones. tandfonline.comfrontiersin.orgoup.com This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. tandfonline.com
Although distinct, crosstalk between the MVA and MEP pathways is believed to contribute to both cell growth and the production of metabolites like tanshinones. mdpi.com The conversion and condensation of IPP and DMAPP are catalyzed by specific enzymes to form geranylgeranyl diphosphate (GGPP), the direct precursor for diterpenoid synthesis. mdpi.complos.orgnih.gov
Mechanisms of Diterpenoid Skeleton Construction
Once the precursor GGPP is formed, its linear carbon chain must be cyclized to create the characteristic multi-ring structure of diterpenoids. nih.govnih.gov This crucial step is mediated by a class of enzymes known as diterpene synthases (diTPSs). nih.gov In S. miltiorrhiza, this process involves a two-step cyclization cascade:
Copalyl Diphosphate Synthase (CPS) : The enzyme SmCPS1 first catalyzes the cyclization of GGPP to form an intermediate called copalyl diphosphate (CPP). mdpi.comnih.govresearchgate.net Down-regulation of the SmCPS1 gene has been shown to decrease the accumulation of tanshinones, confirming its vital role. nih.gov
Kaurene Synthase-Like (KSL) : Subsequently, the enzyme SmKSL1 acts on CPP to produce the foundational abietane (B96969) diterpene skeleton, miltiradiene (B1257523). mdpi.comnih.govresearchgate.net Miltiradiene is the key precursor for the entire family of tanshinone compounds. frontiersin.org
These key enzymes, SmCPS1 and SmKSL1, are considered essential for the biosynthesis of the tanshinone skeleton. mdpi.com
Post-Modification Processes Leading to Diverse Tanshinones
The initial miltiradiene skeleton undergoes a series of extensive enzymatic modifications to generate the vast array of structurally diverse tanshinones found in the plant. nih.govmdpi.comfrontiersin.orgnih.gov These post-modification processes primarily involve oxidation, methylation, and cyclization reactions. frontiersin.orgnih.govresearchgate.net
Cytochrome P450 monooxygenases (CYPs) play a central role in this diversification. nih.govmdpi.com For instance, the enzyme CYP76AH1 has been identified as a key player that catalyzes a unique four-electron oxidation cascade on miltiradiene to produce ferruginol (B158077), an important intermediate. pnas.org Stable-isotope labeling experiments have confirmed that miltiradiene is a precursor to ferruginol and cryptotanshinone (B1669641). pnas.org
Further hydroxylations and other modifications catalyzed by various P450s, dehydrogenases, and demethylases on ferruginol and other intermediates lead to the formation of compounds like cryptotanshinone and tanshinone IIA. frontiersin.orgnih.gov
| Enzyme/Enzyme Class | Abbreviation | Function | Pathway Stage |
|---|---|---|---|
| Copalyl Diphosphate Synthase 1 | SmCPS1 | Cyclizes GGPP to form copalyl diphosphate (CPP). mdpi.comnih.govresearchgate.net | Diterpenoid Skeleton Construction |
| Kaurene Synthase-Like 1 | SmKSL1 | Converts CPP to the miltiradiene skeleton. mdpi.comnih.govresearchgate.net | Diterpenoid Skeleton Construction |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze oxidation and hydroxylation reactions. nih.govmdpi.com | Post-Modification |
| Miltiradiene Oxidase | CYP76AH1 | Oxidizes miltiradiene to ferruginol. pnas.org | Post-Modification |
Chemical Synthetic Methodologies for Tanshinone IIA Sulfonate
Tanshinone IIA, a lipophilic compound, is poorly soluble in water, which limits its applications. google.com To overcome this, it is chemically modified into sodium this compound, a water-soluble derivative, through a sulfonation reaction. google.comcdnsciencepub.comresearchgate.net
Conventional Sulfonation Reactions of Tanshinone IIA
Traditional methods for the synthesis of sodium this compound have typically been performed in batch reactors. One common approach involves using concentrated sulfuric acid as the sulfonating reagent. acs.org However, this method suffers from low sulfonation activity and requires a large excess of acid (6 to 16 times the amount of Tanshinone IIA), which generates significant acid waste and poses environmental concerns. acs.org
An alternative conventional method involves the sulfonation of Tanshinone IIA using sulfur trioxide or a sulfur trioxide compound within an organic solvent. google.com After the reaction, the product is filtered and treated with a sodium-containing reagent to yield sodium this compound. google.com
Continuous Flow Synthesis Approaches for Process Intensification
To address the shortcomings of batch processing, modern continuous flow synthesis methodologies have been developed for producing sodium this compound. acs.orgresearchgate.net This approach utilizes microreactors and sulfur trioxide (SO₃) as the sulfonating agent, offering numerous advantages including high activity and the avoidance of waste acid generation. acs.org
The synthesis is a two-step reaction: first, Tanshinone IIA reacts with SO₃ to form Tanshinone IIA sulfonic acid; this intermediate is then reacted with a sodium source, such as sodium chloride, to produce the final product. acs.org
Research into continuous flow processes has shown significant process intensification. In one study using a microchannel system, key parameters were optimized, achieving a sulfonation reaction yield of 93.2% with a residence time of just 5 minutes at a pressure of 1.5 MPa. acs.org Another study using a 3D microfluidic chip reported a yield of up to 92.3% and a conversion rate of 97.2% under optimal conditions. ecust.edu.cn This represented a dramatic improvement over traditional batch processes, increasing the yield by 35.7% while reducing the reaction time from 120 minutes to 2 minutes and drastically cutting the amount of sulfonating agent required. ecust.edu.cn
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Sulfonating Agent | Concentrated Sulfuric Acid or SO₃ compound. google.comacs.org | Sulfur Trioxide (SO₃). acs.org |
| Reaction Time | ~120 minutes. ecust.edu.cn | 2-5 minutes. acs.orgecust.edu.cn |
| Yield | Lower (e.g., ~57%). ecust.edu.cn | Up to 93.2%. acs.org |
| Environmental Impact | High, due to large quantities of waste acid. acs.org | Low, green process with minimal waste. ecust.edu.cn |
2 Chemical Synthesis of this compound
The chemical synthesis of this compound, particularly its sodium salt (STS), has been significantly advanced through the adoption of modern chemical engineering principles. The transition from traditional batch processing to continuous flow synthesis in microreactors represents a major leap in production efficiency, safety, and process control. This evolution is driven by the need for enhanced mass transfer and precise control over reaction parameters, which are critical for the sulfonation of Tanshinone IIA.
1 Microreactor Systems and Design Principles
The continuous flow synthesis of sodium this compound is increasingly performed in specialized microreactor systems designed for process intensification. acs.orgx-mol.comcolab.ws These systems leverage the high surface-area-to-volume ratio inherent in microchannels to achieve superior heat and mass transfer compared to conventional batch reactors. mdpi.com The fundamental design principle involves creating a controlled environment where reagents can mix rapidly and react under precisely managed conditions. acs.orgecust.edu.cn
Several types of microreactors have been developed and utilized for this process. Early investigations employed microchannel continuous sulfonation systems. acs.org More advanced designs include centimeter-scale 3D microfluidic chips and 3D circular cyclone-type microreactors, which are fabricated using techniques like femtosecond laser micromachining. colab.wsecust.edu.cn These 3D structures are engineered to induce complex flow patterns that enhance mixing. A key design strategy is the "split-and-recombine" principle, where the fluid streams are repeatedly divided and merged, promoting chaotic advection and accelerating the mixing process far beyond what is achievable by molecular diffusion alone. researchgate.net
2 Optimization of Reaction Parameters (e.g., pressure, temperature, molar ratio, residence time)
The optimization of reaction parameters is crucial for maximizing the yield and purity of sodium this compound while minimizing reaction time and waste. In the continuous flow synthesis, key parameters such as temperature, pressure, the molar ratio of reactants, and residence time are meticulously controlled. acs.org The sulfonating agent is typically sulfur trioxide (SO₃). acs.orgecust.edu.cn
Research has demonstrated that moving from traditional batch processes to continuous microreactor systems leads to dramatic improvements. For instance, the reaction time can be reduced from 120 minutes in a batch reactor to as little as 2-5 minutes in a microreactor. acs.orgecust.edu.cn Similarly, the required molar ratio of the sulfonating agent to Tanshinone IIA has been decreased significantly, which reduces waste and improves the process's environmental footprint (E-Factor). ecust.edu.cn
Different studies have identified slightly varied optimal conditions, reflecting differences in microreactor design and specific process goals. One study achieved a 93.2% yield with a residence time of 5 minutes and a pressure of 1.5 MPa. acs.org Another reported a 92.3% yield and a 97.2% conversion rate at a lower residence time of 2 minutes, a temperature of 25°C, and a molar ratio of SO₃ to Tanshinone IIA of 2.0. ecust.edu.cn A process using a 3D circular cyclone-type microreactor achieved a 90% yield with a residence time under 3 minutes. colab.ws
Below is an interactive data table summarizing the optimized reaction parameters from various studies on the continuous flow synthesis of Sodium this compound.
| Parameter | Study 1 acs.org | Study 2 ecust.edu.cn | Study 3 colab.ws |
| Yield | 93.2% | 92.3% | 90% |
| Residence Time | 5 min | 2 min | < 3 min |
| Pressure | 1.5 MPa | Atmospheric | Not Specified |
| Temperature | Not Specified | 25°C | Not Specified |
| Molar Ratio (SO₃:Tanshinone IIA) | Not Specified | 2.0 | Not Specified |
| Microreactor Type | Microchannel | 3D Microfluidic Chip | 3D Circular Cyclone |
3 Computational Fluid Dynamics (CFD) in Micromixer Design for Enhanced Mass Transfer
Computational Fluid Dynamics (CFD) is an indispensable tool in the design and optimization of micromixers for the synthesis of this compound. acs.org Micromixers are critical components within microreactors that are designed to achieve rapid and homogeneous mixing of reactants, which is essential for efficient mass transfer, particularly in laminar flow regimes characteristic of microchannels. core.ac.uk CFD allows researchers to simulate and visualize fluid behavior—including velocity, pressure fields, and species concentration—within complex micro-geometries without the need for costly and time-consuming physical prototyping. researchgate.netaidic.it
The primary goal of using CFD is to design a micromixer that provides a high degree of mixing with a minimal pressure drop, thereby maximizing the performance index. aidic.it For the sulfonation of Tanshinone IIA, various micromixer geometries have been investigated. One study used CFD to compare three different types of micromixers, concluding that a "grid-cross-linked" design offered the highest mixing efficiency, especially at the low Reynolds numbers typical for these systems. acs.org The implementation of this CFD-optimized micromixer enabled the synthesis to achieve a 90% yield at atmospheric pressure, highlighting the direct impact of enhanced mass transfer on reaction outcomes. acs.org
CFD models are used to analyze the effectiveness of various mixing principles, such as split-and-recombine mechanisms and the generation of chaotic advection through features like staggered grooves. researchgate.netcore.ac.uk By simulating particle trajectories and quantifying the mixing index, engineers can refine geometrical parameters to improve mixing quality and eliminate "dead zones" where fluid can stagnate, leading to side reactions or reduced yield. core.ac.ukaidic.it
3 Exploration of Structural Modifications and Derivatives for Research Advancement
The structural modification of Tanshinone IIA has been a key strategy for advancing research, primarily aimed at overcoming its poor water solubility and enhancing its pharmacokinetic properties. researchgate.netmdpi.commdpi.com The most prominent and clinically utilized derivative is sodium this compound (STS), which is created through the sulfonation of the furan (B31954) ring at position 16. frontiersin.org This modification significantly improves water solubility and bioavailability, allowing for the development of injectable formulations. frontiersin.orgresearchgate.net
While STS has been successful, its biological activity profile prompted further research into other derivatives. For example, STS was found to have limited apoptosis-inducing ability in certain cancer cell lines. researchgate.netmdpi.com This led to the synthesis of Acetyltanshinone IIA (ATA), a derivative created by reducing the ortho-quinone at positions 11 and 12, followed by acetylation. researchgate.netfrontiersin.org ATA demonstrated both increased water solubility and more potent apoptotic activity in multiple cancer cell lines compared to the parent compound. researchgate.net
Further exploration into derivatives has been driven by the search for compounds with novel or enhanced therapeutic activities. Researchers have investigated a series of derivatives of sodium this compound to establish clear structure-activity relationships (SARs). nih.govacs.org In one such study focusing on inhibitors for the SARS-CoV-2 papain-like protease (PLpro), various analogues were tested. acs.org The results underscored the critical role of the sulfonic acid group in the molecule's inhibitory activity, as its removal led to a significant loss of function. nih.govacs.org Other research has explored more complex modifications, such as the development of 2-phenyl-1H-imidazole-based tanshinone derivatives to target specific cellular pathways. mdpi.com These ongoing efforts to synthesize and evaluate new derivatives continue to expand the potential applications of the tanshinone scaffold in biomedical research.
Preclinical Pharmacological Activities and Molecular Mechanisms of Tanshinone Iia Sulfonate
Anti-Inflammatory Modulations
STS has demonstrated significant anti-inflammatory effects across a range of preclinical models. nih.gov These effects are attributed to its ability to modulate inflammatory cytokines, inhibit key signaling pathways, and suppress inflammasome activation.
Regulation of Inflammatory Cytokines and Mediators
STS consistently shows the ability to downregulate the expression and secretion of pro-inflammatory cytokines. In studies involving human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), STS significantly decreased the protein expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). cdnsciencepub.comnih.gov Similar reductions in TNF-α and IL-1β have been observed in macrophages and in the lungs of mice exposed to cigarette smoke. frontiersin.orgnih.gov
In a rat model of intervertebral disc degeneration, STS treatment substantially reversed the increased levels of IL-1β, IL-6, and TNF-α. nih.gov Furthermore, in a model of Alzheimer's disease using SH-SY5Y cells, STS treatment led to decreased levels of inflammatory factors including IL-1β, IL-6, and TNF-α. nih.govresearchgate.net The compound also inhibits the production of other inflammatory mediators such as matrix metalloproteinase-9 (MMP-9) in macrophages. frontiersin.org
Conversely, its parent compound, tanshinone IIA, has been shown to increase the levels of the anti-inflammatory cytokine IL-10. dovepress.com
Table 1: Effect of Tanshinone IIA Sulfonate on Inflammatory Cytokines and Mediators
| Model System | Inducing Agent | Observed Effect | Cytokines/Mediators Affected | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Decreased expression and secretion | TNF-α, IL-1β | cdnsciencepub.com, nih.gov |
| Macrophages and Mouse Lungs | Cigarette Smoke Extract (CSE) | Reduced upregulation | TNF-α, IL-1β, MMP-9 | frontiersin.org, nih.gov |
| Rat Intervertebral Disc Degeneration Model | Needle Puncture Injury | Reversed increased levels | IL-1β, IL-6, TNF-α | nih.gov |
| SH-SY5Y Cells (Alzheimer's Model) | Amyloid-β | Decreased levels | IL-1β, IL-6, TNF-α | nih.gov, researchgate.net |
| General Inflammation Models (Tanshinone IIA) | Various | Increased levels | IL-10 | dovepress.com |
Inhibition of Key Signaling Pathways (e.g., NF-κB, TLR4/MyD88, MAPK)
A primary mechanism for the anti-inflammatory action of STS is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. cdnsciencepub.com In LPS-stimulated HUVECs, STS was found to inhibit the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. cdnsciencepub.comnih.gov This prevents the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. The anti-inflammatory mechanism of STS in a rheumatoid arthritis model was also attributed to blocking the phosphorylation of IκBα in the NF-κB pathway. nih.govresearchgate.net
STS and its parent compound, tanshinone IIA, also modulate the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) pathway. Tanshinone IIA has been shown to attenuate left ventricular remodeling after myocardial infarction by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov It also inhibits LPS-induced inflammatory responses in vascular smooth muscle cells by suppressing the TLR4/TAK1/NF-κB pathway. spandidos-publications.com In models of atherosclerosis, tanshinone IIA was found to stabilize plaques by downregulating key proteins in the TLR4/MyD88/NF-κB pathway. frontiersin.orgnih.gov
Furthermore, STS influences the mitogen-activated protein kinase (MAPK) signaling pathway. In macrophages exposed to cigarette smoke extract, STS inhibited the phosphorylation of ERK, p38 MAPK, and JNK. frontiersin.orgnih.gov Inhibition of these signaling molecules, in turn, repressed the expression of hypoxia-inducible factor-1α (HIF-1α), another key inflammatory mediator. frontiersin.orgnih.gov In a rat model of intervertebral disc degeneration, the protective effects of STS were linked to the inhibition of the p38 MAPK pathway. nih.govnih.gov Tanshinone IIA has also been shown to inhibit the ERK MAPK signaling pathway in dermal vascular smooth muscle cells. elsevier.es
Table 2: Inhibition of Key Signaling Pathways by this compound
| Pathway | Model System | Key Findings | Reference |
|---|---|---|---|
| NF-κB | LPS-stimulated HUVECs | Inhibited p65 phosphorylation and nuclear translocation. | cdnsciencepub.com, nih.gov |
| NF-κB | Rheumatoid Arthritis Model | Blocked phosphorylation of IκBα. | nih.gov, researchgate.net |
| TLR4/MyD88/NF-κB | Rat Myocardial Infarction Model | Attenuated left ventricular remodeling. | nih.gov |
| TLR4/TAK1/NF-κB | LPS-stimulated Vascular Smooth Muscle Cells | Inhibited inflammatory responses. | spandidos-publications.com |
| TLR4/MyD88/NF-κB | Atherosclerosis Model | Stabilized atherosclerotic plaques. | frontiersin.org, nih.gov |
| MAPK (ERK, p38, JNK) | CSE-stimulated Macrophages | Inhibited phosphorylation, leading to reduced HIF-1α expression. | frontiersin.org, nih.gov |
| p38 MAPK | Rat Intervertebral Disc Degeneration Model | Ameliorated disc degeneration. | nih.gov, nih.gov |
| ERK MAPK | Dermal Vascular Smooth Muscle Cells | Inhibited IL-17A-induced activation. | elsevier.es |
Suppression of Inflammasome Activation (e.g., NLRP3) and Pyroptosis
Recent studies have highlighted the role of STS and tanshinone IIA in suppressing the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome and subsequent pyroptosis, a form of pro-inflammatory programmed cell death. In a mouse model of endotoxemia, STS was shown to mitigate NLRP3 inflammasome activation, leading to reduced myocardial inflammatory injury. visualsonics.com Similarly, in atherosclerotic plaques, STS alleviates pyroptosis by suppressing the NLRP3 inflammasome. researchgate.net
Tanshinone IIA has been found to reduce pyroptosis in rats with coronary microembolization by inhibiting the TLR4/MyD88/NF-κB/NLRP3 pathway. koreascience.kr It also alleviates NLRP3 inflammasome-mediated pyroptosis in macrophages infected with Mycobacterium tuberculosis by inhibiting endoplasmic reticulum stress. nih.gov In a model of unilateral ureteral obstruction, tanshinone IIA suppressed NLRP3 inflammasome activation and subsequent cleavage of caspase-1 and gasdermin D (GSDMD), key events in pyroptosis. tandfonline.com Furthermore, after acute myocardial infarction, tanshinone IIA was shown to inhibit cardiomyocyte pyroptosis through the TLR4/NF-κB p65 pathway, leading to reduced levels of NLRP3, caspase-1, and GSDMD-N. frontiersin.org
Anti-Oxidative Stress Mechanisms
STS exhibits potent anti-oxidative properties, which are central to its protective effects in various disease models. nih.gov These mechanisms involve both the enhancement of the body's own antioxidant defenses and the direct reduction of harmful pro-oxidants.
Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2/ARE pathway, Superoxide (B77818) Dismutase activity)
A key mechanism of STS's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Studies have shown that tanshinone IIA is a strong Nrf2 activator. tandfonline.com In a model of doxorubicin-induced cardiotoxicity, tanshinone IIA increased Nrf2 nuclear accumulation and enhanced the expression of downstream targets like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). spandidos-publications.com
STS has also been shown to suppress silica-induced pulmonary fibroblast proliferation and activation by up-regulating the Nrf2 and thioredoxin (Trx) systems. nih.gov Furthermore, STS treatment increases the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase in various models, including Alzheimer's disease and intervertebral disc degeneration. nih.govnih.govresearchgate.netmedchemexpress.comchemscene.comtargetmol.comselleckchem.com
Reduction of Pro-Oxidants and Reactive Oxygen Species Production
In addition to bolstering antioxidant defenses, STS directly reduces the production of pro-oxidants and reactive oxygen species (ROS). In macrophages stimulated with cigarette smoke extract, STS treatment attenuated the increase in intracellular ROS levels. frontiersin.orgnih.gov It also decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in various tissues. medchemexpress.comchemscene.comtargetmol.comselleckchem.com
In models of Alzheimer's disease, STS decreased the concentrations of ROS, MDA, nitric oxide (NO), and inducible nitric oxide synthase (iNOS) in neuronal cells. nih.govresearchgate.net Similarly, in a rat model of intervertebral disc degeneration, STS treatment decreased levels of oxidative stress. nih.gov
Table 3: Anti-Oxidative Stress Mechanisms of this compound
| Mechanism | Model System | Key Findings | Reference |
|---|---|---|---|
| Enhancement of Endogenous Antioxidants | |||
| Nrf2/ARE Pathway Activation | Doxorubicin-induced Cardiotoxicity | Increased Nrf2 nuclear accumulation and expression of HO-1, NQO1, GCLC. | spandidos-publications.com |
| Nrf2/Trx Pathway Upregulation | Silica-induced Pulmonary Fibroblast Proliferation | Enhanced nuclear Nrf2 accumulation and antioxidant Trx system expression. | nih.gov |
| Increased SOD Activity | Various models (e.g., Alzheimer's, disc degeneration) | Enhanced activity of the antioxidant enzyme SOD. | medchemexpress.com, chemscene.com, targetmol.com, selleckchem.com, nih.gov, nih.gov, researchgate.net |
| Reduction of Pro-Oxidants | |||
| Reduced ROS Production | CSE-stimulated Macrophages | Attenuated the increase in intracellular ROS. | frontiersin.org, nih.gov |
| Decreased MDA Levels | Various tissues | Reduced levels of the lipid peroxidation marker MDA. | medchemexpress.com, chemscene.com, targetmol.com, selleckchem.com |
| Reduced Pro-Oxidants | Neuronal Cells (Alzheimer's Model) | Decreased concentrations of ROS, MDA, NO, and iNOS. | nih.gov, researchgate.net |
Anti-Apoptotic and Cell Survival Pathway Interactions
This compound (STS) demonstrates significant anti-apoptotic activity by modulating key proteins and signaling pathways involved in programmed cell death. This protective effect is crucial in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders.
Modulation of Apoptosis-Related Protein Expression
STS exerts its anti-apoptotic effects by intricately regulating the expression of a cascade of proteins central to the apoptotic process. It influences the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, modulates the activity of caspases and PARP, and affects the expression of other critical regulators like p53, p21, survivin, and c-Myc.
Research has shown that STS can suppress apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. researchgate.netbohrium.comnih.gov This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, preventing the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade. nih.gov Studies have demonstrated that STS treatment leads to a reduction in the levels of cleaved caspase-3, the primary executioner caspase, thereby inhibiting the final steps of apoptosis. researchgate.netbohrium.comspandidos-publications.com Consequently, the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of cleaved caspase-3 and a hallmark of apoptosis, is also diminished. frontiersin.orgfrontiersin.org
Furthermore, STS has been observed to influence tumor suppressor proteins like p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. In some contexts, tanshinone IIA has been shown to increase the expression of p53 and p21, which can induce cell cycle arrest and apoptosis in cancer cells. plos.orgcas.cnspandidos-publications.com Conversely, the anti-apoptotic protein survivin, which is often overexpressed in tumors, is downregulated by tanshinone IIA, contributing to its pro-apoptotic effects in a cancer context. frontiersin.orgresearchgate.netmdpi.com The expression of the proto-oncogene c-Myc has also been shown to be modulated by tanshinone IIA, impacting cell proliferation and survival. researchgate.netfrontiersin.orgsemanticscholar.org
Table 1: Modulation of Apoptosis-Related Proteins by Tanshinone IIA and its Sulfonate Derivative
| Protein | Effect of Tanshinone IIA/STS | Key Findings |
|---|---|---|
| Bcl-2 | Upregulation | Increases the Bcl-2/Bax ratio, inhibiting apoptosis. researchgate.netbohrium.comnih.gov |
| Bax | Downregulation | Decreases the pro-apoptotic signal. researchgate.netbohrium.comnih.gov |
| Caspase-3 | Inhibition of cleavage | Reduces the activity of the main executioner caspase. researchgate.netbohrium.comspandidos-publications.com |
| PARP | Inhibition of cleavage | Prevents DNA repair and facilitates apoptosis. frontiersin.orgfrontiersin.org |
| Mcl-1L | Downregulation | Promotes apoptosis in certain cancer cells. mdpi.com |
| p53 | Modulation | Can be upregulated, leading to cell cycle arrest or apoptosis in tumor cells. plos.orgcas.cnspandidos-publications.com |
| p21 | Upregulation | Induces cell cycle arrest, often downstream of p53. plos.orgcas.cnspandidos-publications.com |
| Survivin | Downregulation | Inhibits a key anti-apoptotic protein in cancer cells. frontiersin.orgresearchgate.netmdpi.com |
| c-Myc | Downregulation | Reduces the expression of a proto-oncogene, affecting proliferation. researchgate.netfrontiersin.orgsemanticscholar.org |
Regulation of Critical Survival Signaling Cascades
The pro-survival effects of STS are also mediated through its interaction with critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR and JNK pathways. These cascades play a pivotal role in governing cell growth, proliferation, and survival.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival. STS has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. frontiersin.orgfrontiersin.orgbohrium.comresearchgate.net Activated Akt, in turn, can phosphorylate and inactivate several pro-apoptotic targets, thereby promoting cell survival. spandidos-publications.com In some cellular contexts, particularly in cancer, tanshinone IIA has been found to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis. frontiersin.orgnih.govajol.info This dual role highlights the context-dependent effects of the compound. STS has been shown to suppress heat stress-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by activating the PI3K/Akt/eNOS pathway. spandidos-publications.com
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling family, is typically activated in response to cellular stress and can mediate both apoptosis and survival. STS has been found to inhibit the activation of the JNK pathway in response to oxidative stress, thereby protecting cells from apoptosis. researchgate.netcdnsciencepub.com By preventing the phosphorylation of JNK, STS mitigates the downstream signaling that would otherwise lead to cell death. researchgate.net
Table 2: Regulation of Survival Signaling Cascades by this compound
| Pathway | Effect of STS | Key Findings |
|---|---|---|
| PI3K/Akt/mTOR | Activation/Inhibition | Promotes survival in healthy cells by activating Akt. frontiersin.orgfrontiersin.orgbohrium.comresearchgate.net Can inhibit the pathway in cancer cells to induce apoptosis. frontiersin.orgnih.govajol.info |
| JNK | Inhibition | Suppresses stress-induced JNK activation, leading to a reduction in apoptosis. researchgate.netcdnsciencepub.com |
Anti-Proliferative and Anti-Migratory Actions
This compound exhibits significant inhibitory effects on the proliferation and migration of various cell types, including vascular smooth muscle cells and tumor cells. These actions are critical to its therapeutic potential in conditions characterized by abnormal cell growth and movement, such as atherosclerosis and cancer.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerosis and restenosis after angioplasty. frontiersin.orgjst.go.jp STS has been shown to effectively inhibit these processes. plos.orgcas.cnresearchgate.net Studies have demonstrated that STS can arrest the cell cycle of VSMCs, preventing their clonal expansion. plos.org It achieves this, in part, by upregulating the expression of the cell cycle inhibitors p53 and p21. plos.orgcas.cn Furthermore, STS has been found to suppress the migration of VSMCs, a crucial step in the formation of neointimal lesions. plos.orgcas.cn The mechanism underlying this effect involves the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit pathways that promote cell migration. plos.org
Suppression of Tumor Cell Proliferation and Migration
In the context of oncology, STS and its parent compound, tanshinone IIA, have demonstrated potent anti-proliferative and anti-migratory effects across a range of cancer cell types. frontiersin.orgfrontiersin.orgdovepress.com The compound can inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis, as detailed in the previous sections. frontiersin.orgaging-us.com
Moreover, STS has been shown to hinder the migration and invasion of tumor cells, which are critical steps in metastasis. frontiersin.orgaging-us.com For instance, in glioma cells, tanshinone IIA treatment resulted in decreased expression of proteins associated with migration and invasion, such as matrix metalloproteinase (MMP)-9 and Vimentin. dovepress.com In intermittent hypoxia-induced xenograft mice, STS attenuated tumor migration and invasion, an effect that was linked to the upregulation of miR-138. aging-us.com
Anti-Fibrotic Processes
Fibrosis, the excessive accumulation of extracellular matrix components, can lead to organ dysfunction and failure. This compound has emerged as a promising anti-fibrotic agent, demonstrating efficacy in models of cardiac, pulmonary, and renal fibrosis. nih.govmdpi.comspandidos-publications.com
The anti-fibrotic effects of STS are multifaceted. It has been shown to attenuate the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen deposition. spandidos-publications.com In a model of atrial fibrosis, STS inhibited the transforming growth factor-β1 (TGF-β1)-induced differentiation of atrial fibroblasts by suppressing the Smad and ERK signaling pathways. spandidos-publications.com TGF-β1 is a potent pro-fibrotic cytokine, and its inhibition is a key therapeutic target.
Furthermore, STS can reduce the expression of key fibrotic markers, including collagen type I and III. spandidos-publications.com In cardiac fibroblasts, STS was found to attenuate angiotensin II-induced collagen type I expression, an effect mediated by the reduction of reactive oxygen species (ROS). nih.gov In models of pulmonary fibrosis, tanshinone IIA has been shown to reduce collagen accumulation by modulating the ACE-2/Ang-(1–7) axis and inhibiting the expression of TGF-β1. frontiersin.org It also suppresses the expression of pro-inflammatory and pro-fibrotic factors in the kidney, highlighting its potential in treating renal fibrosis. mdpi.com
Attenuation of Fibrotic Markers (e.g., TGF-β1, thrombospondin-1, collagen deposition)
This compound has demonstrated notable anti-fibrotic properties in various preclinical models. Studies have shown that STS can effectively reduce the expression of key fibrotic markers. For instance, in a rat model of partial bladder outlet obstruction, STS treatment significantly lowered the expression of transforming growth factor-beta1 (TGF-β1), a major mediator of fibrosis. plos.orgresearchgate.net This was accompanied by a reduction in collagen I and collagen III expression, which are critical components of the extracellular matrix that accumulate during fibrosis. plos.org
Similarly, in a model of atrial fibrosis, STS attenuated TGF-β1-induced collagen production and the expression of collagen types I and III in atrial fibroblasts. spandidos-publications.com The compound also decreased the expression of α-smooth muscle actin (α-SMA), a hallmark of the transformation of fibroblasts into myofibroblasts, a key event in tissue fibrosis. plos.orgspandidos-publications.com Further research in a rat model of diabetic nephropathy showed that the related compound, tanshinone IIA, decreased the expression of both TGF-β1 and thrombospondin-1 (TSP-1), leading to reduced collagen deposition in renal tissues. researchgate.netmdpi.comnih.gov In models of silica-induced pulmonary fibrosis, tanshinone IIA was also found to downregulate collagen I and collagen III expression. researchgate.net
| Model System | Key Fibrotic Markers Affected | Observed Effect of STS/Tanshinone IIA | Reference |
|---|---|---|---|
| Rat Partial Bladder Outlet Obstruction | TGF-β1, Collagen I, Collagen III, α-SMA | Decreased expression | plos.org |
| Rat Atrial Fibroblasts | TGF-β1, Collagen I, Collagen III, α-SMA | Attenuated TGF-β1-induced increase | spandidos-publications.com |
| Rat Diabetic Nephropathy | TGF-β1, TSP-1, Collagen | Decreased expression and deposition | researchgate.netmdpi.comnih.gov |
| Rat Silicosis Model | Collagen I, Collagen III | Downregulated expression | researchgate.net |
Regulation of Associated Signaling Pathways (e.g., Smad2/3)
The anti-fibrotic effects of this compound are closely linked to its ability to modulate key signaling pathways, particularly the TGF-β/Smad pathway. In the rat model of partial bladder outlet obstruction, STS treatment led to a reduction in the expression of phosphorylated Smad2 and Smad3, which are crucial downstream effectors of TGF-β1 signaling. plos.org However, the total expression of Smad2 and Smad3 mRNA and protein was not affected, indicating that STS specifically targets the activation of these proteins. plos.org
In atrial fibroblasts, STS was found to suppress the TGF-β1-induced phosphorylation and nuclear translocation of Smad2 and Smad3. spandidos-publications.com This inhibition of Smad activation is a critical mechanism by which STS interferes with the fibrotic process. Further studies on tanshinone IIA in renal interstitial fibroblasts and a rat model of silicosis have also highlighted its inhibitory effect on the TGF-β1/Smad signaling pathway, noting a downregulation of p-Smad2/3 and an upregulation of the inhibitory Smad7. mdpi.comresearchgate.netfrontiersin.org
Effects on Ion Channel Regulation and Cellular Transport
Modulation of Specific Ion Channels (e.g., Ca2+, K+, Cl- channels, Ca2+-activated potassium channels)
This compound has been shown to be an important regulator of various ion channels, including those for calcium (Ca2+), potassium (K+), and chloride (Cl-). nih.gov A significant area of research has focused on its effects on Ca2+-activated potassium channels (KCa). Specifically, STS activates large-conductance Ca2+-activated K+ channels (BKCa), which plays a pivotal role in vascular relaxation. nih.govfrontiersin.org Studies in mouse cerebral arterial smooth muscle cells revealed that STS enhances the activity of BKCa channels by affecting their closing kinetics without altering the channel opening, a distinct mechanism compared to the action of free calcium. nih.gov
In addition to BKCa channels, STS has been shown to modulate other potassium channels, such as small- and/or intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). plos.org Furthermore, the parent compound, tanshinone IIA, has been observed to inhibit voltage-dependent Ca2+ channels, specifically Cav2.2 (N-type) and Cav2.1 (P/Q-type), which in turn modulates Ca2+ influx. researchgate.net STS also influences chloride channels, particularly Ca2+-activated Cl- channels (CaCC), which is linked to its effects on cellular transport. plos.orgnih.gov
Regulation of Transepithelial Ion Transport (e.g., Cl- secretion in airway epithelium)
This compound plays a role in regulating transepithelial ion transport, with notable effects on chloride secretion in the airway epithelium. plos.orgnih.gov In studies using mouse tracheal epithelium, the application of STS was found to stimulate an increase in short-circuit current (Isc), which is a measure of ion transport. plos.orgnih.govnih.gov This effect was identified as being due to the stimulation of Cl- secretion. plos.orgnih.gov
The mechanism behind this increased Cl- secretion involves the activation of Ca2+-activated Cl- channels (CaCC). plos.orgnih.gov STS was shown to elevate the intracellular Ca2+ concentration in mouse tracheal epithelial cells, which in turn activates these chloride channels. plos.orgnih.gov This entire process is dependent on the muscarinic acetylcholine (B1216132) receptor (mAChR), as the response to STS was blocked by an mAChR antagonist. plos.orgnih.gov This regulation of Cl- secretion is significant for airway hydration. plos.orgresearchgate.net
Enzyme and Protein Interaction Modulation
Cytochrome P450 Enzyme Inhibition (e.g., CYP3A4)
This compound has been shown to interact with and inhibit certain cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various substances. In vitro studies using human liver microsomes (HLMs) and recombinant CYP isoforms have demonstrated that STS specifically inhibits the activity of CYP3A4 in a dose-dependent manner. medchemexpress.comresearchgate.netnih.gov Other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP2C19, showed minimal to no effects from STS. medchemexpress.comresearchgate.netnih.gov
Enzyme kinetic studies have further characterized this inhibition. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for STS metabolism by CYP3A4 have been determined, highlighting the specific nature of this interaction. medchemexpress.comnih.gov This selective inhibition of CYP3A4 by STS suggests a potential for drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. medchemexpress.comresearchgate.net
| Enzyme System | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| Human Liver Microsomes (HLMs) | Km | 54.8 ± 14.6 µM | nih.gov |
| Vmax | 0.9 ± 0.1 nmol/mg protein/min | nih.gov | |
| Recombinant CYP3A4 | Km | 7.5 ± 1.4 µM | nih.gov |
| Vmax | 6.8 ± 0.3 nmol/nmol P450/min | nih.gov |
Carboxylesterase 2 Targeting
This compound (STS) has been identified as a compound that targets human carboxylesterases (CE), specifically carboxylesterase 2 (CES2). researchgate.netoup.com Carboxylesterases are crucial enzymes in the metabolism of a wide variety of drugs containing esters. mdpi.com The interaction of STS with these enzymes suggests a potential for modulating the biological activity of co-administered esterified drugs. mdpi.com While tanshinone derivatives, such as tanshinone IIA anhydride, have been studied as potent and irreversible inhibitors of human carboxylesterases, the detailed molecular mechanisms and pharmacological outcomes of STS specifically targeting CES2 are an area of ongoing investigation. mdpi.comresearchgate.net In silico analysis has also pointed to carboxylesterase 2 as a common target protein for other tanshinone compounds like dihydrotanshinone (B163075) I and cryptotanshinone (B1669641). mdpi.com
Negative Allosteric Modulation of Human Purinergic Receptor P2X7
This compound is a potent and selective negative allosteric modulator of the human purinergic receptor P2X7. researchgate.netnih.govdovepress.comnih.govnih.govselleckchem.comselleck.cn This receptor is an ATP-gated non-selective cation channel that plays a role in various pathological conditions, including inflammation and neurodegeneration. nih.gove-century.usresearchgate.net Preclinical studies have demonstrated that STS, but not its parent compound tanshinone IIA, effectively blocks the human P2X7 receptor. nih.govresearchgate.netfrontiersin.org
Electrophysiological and fluorometric assays have provided a detailed characterization of this interaction. STS was found to reduce calcium influx via the human P2X7 receptor with a half-maximal inhibitory concentration (IC50) of 4.3 μM. nih.govresearchgate.net Further investigation confirmed that STS also suppresses the formation of the P2X7 pore, and electrophysiological experiments revealed a non-competitive mode of action. nih.govresearchgate.net The mechanism appears to involve time-dependent inhibition of the receptor's gating, potentially through binding to its intracellular domain. nih.govresearchgate.net This inhibitory action was confirmed in native P2X7 receptors in human monocyte-derived macrophages, where STS suppressed calcium influx, cellular uptake of YO-PRO-1, and the release of the pro-inflammatory cytokine IL-1β. nih.govresearchgate.net The compound shows selectivity, as it is less potent at the mouse P2X7 receptor and has poor inhibitory action on the rat P2X7 receptor. nih.govresearchgate.net
Table 1: Inhibitory Activity of this compound on P2X7 Receptors
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Mechanism of Action | Negative Allosteric Modulator, Non-competitive | Human | nih.govresearchgate.net |
| IC50 (Ca2+ Influx) | 4.3 μM | Human | nih.govresearchgate.net |
| Effect on Parent Compound | Tanshinone IIA shows no P2X7 inhibition | - | nih.govresearchgate.netfrontiersin.org |
| Potency vs. Rodent P2X7 | Less potent at mouse P2X7, poor inhibition of rat P2X7 | Mouse, Rat | nih.govresearchgate.net |
| Cellular Effects | Suppresses Ca2+ influx, pore formation, and IL-1β release | Human | nih.govresearchgate.net |
Ido1/TDO2 Dual Inhibition
This compound has been identified as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). frontiersin.orgfrontiersin.org These enzymes are critical regulators of tryptophan metabolism, catabolizing tryptophan into kynurenine (B1673888), a process implicated in tumor immune escape. amegroups.orgmedchemexpress.com The development of dual inhibitors for both IDO1 and TDO2 is considered an effective strategy for cancer immunotherapy, as tumor cells can utilize either pathway to evade the immune system. researchgate.net
In preclinical enzymatic assays, STS was found to reduce the activities of both IDO1 and TDO2 with a half-maximal inhibitory concentration (IC50) of less than 10 μM. medchemexpress.comresearchgate.netnih.gov This dual inhibitory activity was further validated at the cellular level, where STS decreased the synthesis of kynurenine in cell lines engineered to overexpress either IDO1 or TDO2. researchgate.netnih.govspandidos-publications.com In co-culture experiments with mouse spleen lymphocytes, STS was shown to reduce the percentage of forkhead box P3 (FOXP3)+ regulatory T cells (Tregs), which are immunosuppressive. nih.govspandidos-publications.com In vivo studies on colorectal cancer models demonstrated that STS could suppress tumor growth and enhance the antitumor effects of anti-PD1 therapy, with combination treatment leading to lower levels of plasma kynurenine. medchemexpress.comspandidos-publications.com Immunofluorescence and flow cytometry analyses of tumor tissues from these models showed that STS treatment led to a decrease in FOXP3+ T cells and an increase in the percentage of tumor-infiltrating CD8+ T cells. researchgate.netspandidos-publications.com These findings collectively suggest that STS functions as an immunotherapy agent by concurrently inhibiting both IDO1 and TDO2. frontiersin.orgresearchgate.netspandidos-publications.com
Table 2: Preclinical Findings on IDO1/TDO2 Dual Inhibition by this compound
| Parameter | Finding | Model System | Reference |
|---|---|---|---|
| Enzymatic Inhibition | Dual inhibitor of IDO1 and TDO2 | Enzymatic Assays | frontiersin.orgfrontiersin.orgmedchemexpress.com |
| IC50 | < 10 μM for both IDO1 and TDO2 | Enzymatic Assays | medchemexpress.comresearchgate.netnih.gov |
| Cellular Activity | Decreased kynurenine synthesis | IDO1- or TDO2-overexpressing cell lines | researchgate.netnih.govspandidos-publications.com |
| Immune Cell Modulation | Reduced percentage of FOXP3+ T cells (Tregs) | Mouse spleen lymphocytes co-cultured with CT26 cells | nih.govspandidos-publications.com |
| In Vivo Efficacy | Suppressed tumor growth, enhanced anti-PD1 therapy | Colorectal cancer mouse models | medchemexpress.comspandidos-publications.com |
| Immune Infiltration | Decreased FOXP3+ T cells, increased CD8+ T cells in tumors | Colorectal cancer mouse models | researchgate.netspandidos-publications.com |
Gene and MicroRNA Regulatory Effects
Modulation of Transcription Factors (e.g., Stat1/3, Hif-1α, β-catenin)
This compound exerts its pharmacological effects by modulating a variety of transcription factors involved in inflammation, hypoxia, and cell signaling. researchgate.netresearchgate.net
Stat1/3: STS has been shown to regulate the Signal Transducer and Activator of Transcription (STAT) 1 and 3 pathways. researchgate.netresearchgate.net In a preclinical model of concanavalin (B7782731) A-induced hepatitis, STS provided protection by inhibiting the IFN-γ/STAT1 pathway. plos.orgdovepress.com The parent compound, tanshinone IIA, has been associated with decreased expression of STAT3 and phospho-STAT3 in breast cancer stem cells. dovepress.com
Hif-1α: STS has demonstrated the ability to block the activation of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. frontiersin.org In studies involving cigarette smoke-induced inflammation, STS was found to reduce the accumulation of HIF-1α. frontiersin.org This effect is linked to the suppression of ERK, p38 MAPK, and JNK signaling pathways which, in turn, affects HIF-1α protein synthesis. frontiersin.org Furthermore, the upregulation of miR-138 by STS has been shown to lead to a reduction in HIF-1α levels, which contributes to the inhibition of tumor proliferation and invasion under hypoxic conditions. nih.govnih.govfrontiersin.org
β-catenin: The Wnt/β-catenin signaling pathway is another regulatory target. researchgate.net While STS is known to regulate this pathway, more detailed mechanistic studies have focused on its parent compound, tanshinone IIA. mdpi.comnih.govresearchgate.net Tanshinone IIA has been found to inhibit the translocation of β-catenin into the nucleus in renal cell carcinoma models, leading to autophagic cell death. mdpi.comfrontiersin.org In gastric cancer models, tanshinone IIA reduced levels of β-catenin and its downstream targets. frontiersin.org
Upregulation of Specific MicroRNAs (e.g., miR-138)
A key molecular mechanism of this compound involves the regulation of microRNAs, particularly the upregulation of miR-138. nih.govnih.govfrontiersin.orgdbcls.jpfrontiersin.org In preclinical models of lung carcinoma under intermittent hypoxia (IH), which mimics conditions of obstructive sleep apnea, STS treatment was found to significantly increase the expression of miR-138 both in vitro and in vivo. nih.govnih.gov
RNA sequencing first identified miR-138 as being downregulated by IH and subsequently upregulated by STS administration. nih.govnih.gov This upregulation of miR-138 was shown to be functionally significant; it mediated the antitumor effects of STS. nih.gov Specifically, the STS-induced increase in miR-138 led to the attenuation of IH-mediated tumor proliferation, migration, and invasion, while promoting apoptosis. nih.govnih.gov The therapeutic effects of STS were interrupted by a miR-138 inhibitor, confirming that STS exerts its tumor-inhibiting function by upregulating miR-138 expression. nih.govnih.gov This upregulation of miR-138 by STS was also linked to the downregulation of hypoxia-induced factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.govnih.gov
Influence on Gene Expression Profiles (e.g., iNOS, Grp78, CHOP)
This compound and its parent compound, tanshinone IIA, influence the expression of genes involved in inflammation and cellular stress responses.
iNOS: STS has been shown to exert anti-inflammatory effects by inhibiting the gene expression of inducible nitric oxide synthase (iNOS). researchgate.netamegroups.org In activated microglial cells (BV2), STS decreased the expression of iNOS in a dose-dependent manner. medchemexpress.com This inhibitory effect on iNOS expression and subsequent nitric oxide (NO) production is a recurring finding in studies on both STS and its parent compound, tanshinone IIA, across various inflammatory models. researchgate.netnih.gove-century.usspandidos-publications.complos.org
Grp78 and CHOP: The influence of STS on endoplasmic reticulum (ER) stress markers like GRP78 (glucose-regulated protein 78, also known as HSPA5) and CHOP (C/EBP homologous protein, also known as DDIT3) is less directly characterized in the available literature. However, studies on the parent compound, tanshinone IIA, provide insight into the potential effects of this class of molecules. In prostate cancer cells, tanshinone IIA was found to induce ER stress, which was evidenced by the increased expression of GRP78 and CHOP. researchgate.net The induction of CHOP was linked to the cytotoxic effects of tanshinone IIA on these cancer cells. researchgate.net Another study noted that combined exposure to arsenic and fluoride (B91410) could increase the mRNA expression of GRP78 and CHOP in the liver. researchgate.net Direct preclinical evidence detailing the specific modulation of GRP78 and CHOP gene expression by this compound itself is not extensively covered in the reviewed sources.
Autophagy Modulation
Sodium this compound (STS), a water-soluble derivative of tanshinone IIA, has been shown to modulate autophagy, a cellular process of self-degradation that is crucial for maintaining homeostasis. nih.gov The compound's interaction with autophagic pathways varies depending on the cellular context, particularly in response to stressors like viral infections or in the complex environment of cancer cells.
Research has demonstrated that sodium this compound possesses antiviral properties by interfering with autophagy pathways that viruses often exploit for their replication. In in-vitro studies involving Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), STS was found to inhibit the autophagy induced by the viral infection. nih.gov
The mechanism of this inhibition involves the suppression of key autophagy-related genes. nih.gov Treatment with STS in PRRSV-infected Marc-145 cells led to a decrease in the mRNA expression levels of essential autophagy genes, namely Beclin1, ATG5, and ATG7. nih.govresearchgate.net Concurrently, STS effectively suppressed the replication of the PRRSV N protein and the expression of the N gene in a time-dependent manner. nih.gov These findings suggest that the anti-PRRSV activity of sodium this compound is mediated, at least in part, by its ability to suppress the host cell's autophagic machinery, thereby creating an unfavorable environment for viral propagation. nih.gov
Table 1: Research Findings on STS Inhibition of Virus-Induced Autophagy
| Model System | Key Findings | Molecular Mechanisms | Reference |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in Marc-145 cells | STS inhibits autophagy induced by PRRSV infection. | Downregulation of mRNA expression for autophagy-related genes: Beclin1, ATG5, and ATG7. | nih.gov |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in Marc-145 cells | STS suppresses PRRSV N protein replication and N gene expression. | Suppression of autophagy-related genes contributes to the antiviral effect. | nih.govresearchgate.net |
While the sulfonate derivative is noted for inhibiting virus-induced autophagy, its parent compound, tanshinone IIA, has been extensively studied for its ability to induce autophagic cell death, particularly in cancer cell lines. frontiersin.orgresearchgate.net This pro-death role of autophagy is a significant mechanism for the anti-tumor effects of tanshinone IIA. spandidos-publications.com
For instance, tanshinone IIA has been shown to induce autophagic cell death in KBM-5 leukemia cells by activating the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways, while simultaneously inhibiting the mammalian target of rapamycin (mTOR) and p70 S6K pathways. researchgate.net In various cancer cells, including those of the breast, prostate, and lung, tanshinone IIA treatment increases the expression of microtubule-associated protein light chain 3 (LC3)-II, a hallmark of autophagy. frontiersin.orgresearchgate.net In human osteosarcoma cells, tanshinone IIA-induced autophagy has been observed to occur prior to apoptosis, suggesting a complex interplay between these two cell death mechanisms. spandidos-publications.com
Although sodium this compound is a derivative developed to improve the bioavailability of tanshinone IIA, the specific role of the sulfonate form in directly inducing autophagic cell death requires further distinct investigation. nih.gov
Table 2: Research Findings on Tanshinone IIA-Induced Autophagic Cell Death
| Model System | Key Findings | Molecular Mechanisms | Reference |
| KBM-5 leukemia cells | Tan IIA induces autophagic cell death. | Activation of AMPK and ERK; inhibition of mTOR and p70 S6K. | researchgate.net |
| U937 leukemia cells | Tan IIA induces apoptosis and autophagy. | Inhibition of PI3K/Akt/mTOR signaling pathway. | frontiersin.org |
| Human osteosarcoma MG-63 cells | Tan IIA induces autophagy, which precedes apoptosis. | Upregulation of LC3-II/LC3-I ratio and Beclin-1. | spandidos-publications.com |
| MCF-7 breast cancer cells | Tan IIA induces cell cycle arrest and autophagy. | Inhibition of the PI3K/Akt/mTOR pathway activation. | nih.gov |
Other Immunomodulatory Activities
Sodium this compound exhibits a range of immunomodulatory activities beyond its effects on autophagy. caymanchem.com These activities have been observed in various preclinical models, demonstrating its potential to modulate immune responses in different pathological conditions.
In a mouse model of sepsis induced by cecal ligation and puncture, administration of this compound was found to reduce myocardial necrosis and decrease the production of the pro-inflammatory cytokines TNF-α and IL-6. caymanchem.com Further evidence of its immunomodulatory capacity comes from transplantation models. In a rat allogeneic skin graft model, the compound reduced the number of peripheral CD4+ and CD8+ T cells, which are key players in graft rejection, and subsequently prolonged the survival of the skin allografts. caymanchem.com
Additionally, in the context of respiratory inflammation, this compound has shown protective effects. In studies using 16HBE human bronchial epithelial cells exposed to cigarette smoke extract, it reduced the secretion of the inflammatory cytokines IL-6 and IL-8. caymanchem.com The parent compound, tanshinone IIA, is also recognized for its extensive immunomodulatory effects, including the regulation of immune cell function and the reduction of inflammatory mediators. nih.govdovepress.com
Table 3: Preclinical Immunomodulatory Activities of this compound
| Model System | Pathological Condition | Key Findings | Reference |
| Mouse model | Sepsis (cecal ligation and puncture) | Reduced myocardial necrosis; decreased production of TNF-α and IL-6. | caymanchem.com |
| Rat transplantation model | Allogeneic skin graft | Reduced peripheral CD4+ and CD8+ T cells; prolonged graft survival. | caymanchem.com |
| 16HBE human bronchial epithelial cells | Cigarette smoke extract exposure | Reduced secretion of IL-6 and IL-8. | caymanchem.com |
Preclinical Efficacy Studies of Tanshinone Iia Sulfonate in Disease Models
Cardiovascular Disease Models
STS and its parent compound, tanshinone IIA, have demonstrated significant protective effects in various models of cardiovascular disease. nih.gov The compound's mechanisms of action often involve anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.govdovepress.com
Atherosclerosis is a chronic inflammatory disease characterized by plaque buildup in arteries. Research indicates that STS can counteract this process by acting on key cell types involved in vascular function and inflammation. frontiersin.orgresearchgate.net
Effects on Vascular Endothelial Cells (VECs): The endothelium is critical for vascular health, and its dysfunction is an early step in atherosclerosis. Studies have shown that STS protects these cells through several mechanisms. It can inhibit endothelial cell pyroptosis, a form of inflammatory cell death, by regulating the AMPK signaling pathway. dovepress.comnih.gov In models of hyperhomocysteine-induced injury, a risk factor for cardiovascular disease, STS was found to protect vascular endothelial cells by activating signaling pathways that reduce oxidative stress and mitochondrial dysfunction. researchgate.net Furthermore, STS and tanshinone IIA have been shown to improve endothelial function by decreasing the expression of inflammatory mediators and adhesion molecules such as VCAM-1, which are responsible for recruiting inflammatory cells to the vessel wall. dovepress.comresearchgate.netsemanticscholar.org
Effects on Vascular Smooth Muscle Cells (VSMCs): The abnormal proliferation and migration of VSMCs contribute to the thickening of the arterial wall and the formation of atherosclerotic plaques. Preclinical studies demonstrate that tanshinone IIA can inhibit these processes. frontiersin.orgresearchgate.net It has been found to suppress the proliferation and migration of VSMCs and inhibit apoptosis induced by oxidized LDL (ox-LDL), a key component of atherosclerotic lesions. nih.gov By preventing VSMC apoptosis, tanshinone IIA may contribute to the stability of the plaque's fibrous cap, reducing the risk of rupture. frontiersin.org
Effects on Macrophages: Macrophages play a central role in the inflammatory processes of atherosclerosis, taking up lipids to become "foam cells" that form the core of the plaque. frontiersin.org Tanshinone IIA has been shown to inhibit the inflammatory response in macrophages and suppress the formation of foam cells. researchgate.netsemanticscholar.org It achieves this by increasing the expression of transporters like ABCA1 that facilitate cholesterol removal from these cells. semanticscholar.org Studies also show that tanshinone IIA can inhibit the proliferation and migration of macrophages, further reducing their accumulation within the plaque. nih.gov This anti-inflammatory and immune-regulating effect may be mediated through the TLR4/MyD88/NF-κB signaling pathway. dovepress.comscispace.com
Table 1: Effects of Tanshinone IIA Sulfonate on Key Cells in Atherosclerosis Models
| Cell Type | Key Findings | Mechanisms of Action | References |
|---|---|---|---|
| Vascular Endothelial Cells (VECs) | Inhibits cell pyroptosis; Protects against injury; Reduces inflammation and cell adhesion. | Activation of AMPK signaling; Reduction of oxidative stress; Downregulation of VCAM-1. | dovepress.comnih.govresearchgate.netresearchgate.net |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibits proliferation, migration, and apoptosis. | Suppression of ox-LDL induced pathways. | frontiersin.orgresearchgate.netnih.gov |
| Macrophages | Inhibits foam cell formation; Reduces inflammation and migration. | Increased cholesterol efflux (ABCA1); Inhibition of TLR4/MyD88/NF-κB pathway. | researchgate.netsemanticscholar.orgscispace.com |
Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage. Tanshinone IIA and its sulfonate derivative have shown significant cardioprotective effects in animal models of I/R injury. nih.govresearchgate.net A meta-analysis of preclinical studies concluded that tanshinone IIA significantly reduces myocardial infarct size. researchgate.net
In rat models of I/R, pretreatment with sodium this compound (TSS) was found to dose-dependently improve cardiac function. nih.govmums.ac.ir This protection is attributed to a combination of anti-inflammatory, anti-apoptotic, and pro-autophagic effects. nih.govmums.ac.ir TSS was observed to suppress the expression of the inflammatory mediator HMGB1. nih.gov It also modulated key proteins in the apoptotic pathway, decreasing levels of pro-apoptotic Bax and Caspase-3 while increasing the anti-apoptotic protein Bcl-2. nih.govmums.ac.ir Concurrently, it enhanced autophagy, a cellular recycling process that can be protective in this context. nih.govmums.ac.ir Other studies have confirmed that tanshinone IIA attenuates myocardial infarction by inhibiting the mitochondrial apoptotic signaling pathway and reducing oxidative stress. spandidos-publications.comnih.govbohrium.com
Table 2: Cardioprotective Effects of this compound in Myocardial I/R Injury Models
| Parameter | Effect of Treatment | Underlying Mechanism | References |
|---|---|---|---|
| Infarct Size | Significantly reduced. | Anti-apoptotic and anti-inflammatory effects. | researchgate.netnih.govmums.ac.irspandidos-publications.com |
| Cardiac Function | Improved (e.g., increased LVSP, dp/dtmax). | Reduced inflammation, apoptosis, and oxidative stress. | nih.govmums.ac.irspandidos-publications.comingentaconnect.com |
| Inflammation | Reduced (e.g., decreased HMGB1). | Suppression of inflammatory mediators. | nih.gov |
| Apoptosis | Inhibited (e.g., decreased Caspase-3, increased Bcl-2). | Modulation of Bcl-2 family and caspase proteins. | nih.govmums.ac.irspandidos-publications.com |
| Oxidative Stress | Reduced (e.g., increased SOD, decreased MDA). | Enhancement of endogenous antioxidant defenses. | nih.govbohrium.com |
Cardiac hypertrophy (an increase in heart muscle mass) and fibrosis (the scarring of heart tissue) are key components of pathological cardiac remodeling that can lead to heart failure. nih.govnih.gov Preclinical evidence suggests that tanshinone IIA and STS can mitigate these processes. researchgate.netspandidos-publications.com
Sodium this compound has demonstrated antifibrotic properties in vitro. spandidos-publications.com It was shown to attenuate the differentiation of atrial fibroblasts into myofibroblasts, the primary cells responsible for producing excess extracellular matrix components like collagen. spandidos-publications.com STS achieved this by inhibiting the effects of transforming growth factor-β1 (TGF-β1), a potent profibrotic signaling molecule, thereby reducing the production of collagen type I and III. spandidos-publications.com In animal models of heart failure, tanshinone IIA was found to ameliorate cardiac dysfunction and fibrosis by inhibiting oxidative stress. nih.gov In spontaneously hypertensive rats, tanshinone IIA treatment reduced cardiac hypertrophy indexes, such as the heart weight to body weight ratio, and decreased the expression of fibrosis markers. nih.gov
The effect of this compound on hypertension is complex. Some studies using spontaneously hypertensive rats (SHRs) have reported that oral administration of tanshinone IIA can lower systolic blood pressure. nih.govtandfonline.com However, other research suggests that its beneficial effects on cardiac remodeling, such as preventing left ventricular hypertrophy, can occur independently of any significant change in blood pressure. tandfonline.com One study noted that while tanshinone IIA did lower blood pressure in SHRs compared to an untreated group, the levels remained higher than those in normal rats. nih.gov This indicates that while STS may have a blood pressure-modulating effect, it may not act as a primary antihypertensive agent in all preclinical models. tandfonline.com
Neurovascular and Neurodegenerative Disease Models
The neuroprotective properties of tanshinone IIA and its derivatives have been investigated, particularly in the context of stroke. nih.govresearchgate.net Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. nih.gov
In preclinical models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), sodium this compound has shown significant neuroprotective effects. nih.govnih.govspandidos-publications.com Studies in rat models have consistently demonstrated that STS treatment can reduce the volume of the resulting brain lesion, or infarct. nih.govspandidos-publications.comnih.gov
The mechanisms behind this neuroprotection are multifaceted. STS has been found to promote angiogenesis—the formation of new blood vessels—in the ischemic area, which can help restore blood flow. nih.govnih.govspandidos-publications.com This is associated with increased expression of vascular endothelial growth factor (VEGF) and its receptor. nih.govingentaconnect.com In addition to promoting vascular remodeling, STS directly protects neurons by inhibiting apoptosis. nih.govingentaconnect.com It also helps to maintain the integrity of the blood-brain barrier, reducing leakage and subsequent cerebral edema. nih.govnih.gov Furthermore, STS has been shown to exert anti-inflammatory effects by reducing the infiltration of immune cells like macrophages and neutrophils into the injured brain tissue and by inhibiting processes like autophagy and inflammation. nih.govfrontiersin.org These combined actions lead to improved neurological function in animal models following a stroke. nih.govingentaconnect.com
Table 3: Neuroprotective Effects of this compound in Ischemic Stroke Models
| Outcome Measure | Effect of STS Treatment | Underlying Mechanism | References |
|---|---|---|---|
| Infarct Volume | Significantly reduced. | Inhibition of neuronal apoptosis; Anti-inflammatory effects. | nih.govspandidos-publications.comnih.gov |
| Neurological Deficits | Improved. | Neuroprotection; Reduced cerebral edema. | nih.govingentaconnect.com |
| Angiogenesis | Promoted (increased microvessel density). | Upregulation of VEGF and its receptor. | nih.govnih.govspandidos-publications.comingentaconnect.com |
| Neuronal Apoptosis | Inhibited. | Direct protective effect on neurons. | nih.govingentaconnect.com |
| Blood-Brain Barrier | Reduced damage and leakage. | Protective effect on endothelial integrity. | nih.govnih.gov |
| Neuroinflammation | Reduced (decreased immune cell infiltration). | Suppression of inflammatory pathways. | nih.govfrontiersin.org |
Neuroblastoma Models
Tanshinone IIA has demonstrated potential therapeutic effects against human neuroblastoma in preclinical computational studies. Network pharmacology and molecular docking analyses have been employed to systematically evaluate its pharmacological mechanisms. nih.gov These studies have identified multiple potential targets and signaling pathways through which Tanshinone IIA may exert its anti-tumor effects. nih.govnih.gov
Research indicates that Tanshinone IIA's interaction with key targets—such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R—is central to its activity. nih.govnih.gov The modulation of associated signaling pathways, including the PI3K-Akt pathway, appears to be a significant mechanism. nih.gov Through these interactions, Tanshinone IIA is suggested to inhibit the proliferation and differentiation of tumor cells. nih.gov Furthermore, the regulation of iron death has been identified as a promising therapeutic strategy for human neuroblastoma, and Tanshinone IIA is implicated in this process, highlighting its potential as a multi-target anti-tumor agent. nih.gov
| Model | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| Human Neuroblastoma (In Silico) | Identified as a potential inhibitor of tumor cell proliferation and differentiation. nih.gov | Interaction with hub targets including GRB2, SRC, EGFR, AKT1, and IGF1R. nih.gov Modulation of the PI3K-Akt signaling pathway. nih.gov Regulation of iron death. nih.gov |
Hypoxia-Ischemia Encephalopathy Models
In preclinical models of neonatal hypoxic-ischemic encephalopathy (HIE), Tanshinone IIA has shown significant neuroprotective effects. nih.gov Studies using a newborn mouse model of HIE demonstrated that treatment with Tanshinone IIA led to a reduction in infarct volume, brain water content, and neuronal degeneration. nih.gov
The mechanisms underlying these protective effects are multifaceted. Tanshinone IIA administration was found to decrease neuronal apoptosis by downregulating pro-apoptotic proteins like caspase-3, caspase-9, and P53, while upregulating the anti-apoptotic protein Bcl-2. nih.gov A key aspect of its action is the attenuation of neuroinflammation; treatment reduced the plasma levels of inflammatory cytokines, including interleukin-1 (IL-1), tumor necrosis factor-α (TNF-α), C-X-C motif chemokine 10 (CXCL10), and chemokine (C-C motif) ligand 12 (CCL12). nih.govsci-hub.se Additionally, Tanshinone IIA was shown to mitigate both endoplasmic reticulum stress and oxidative stress in the central nervous system. nih.govsci-hub.se These beneficial effects are linked to the inhibition of the Toll-like receptor-4 (TLR-4)-mediated NF-κB signaling pathway. nih.gov
| Model | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| Newborn Mouse Model of HIE | Reduced infarct volume, brain edema, neuronal apoptosis, and neurological deficits. nih.govsci-hub.se Improved blood-brain barrier permeability. nih.gov | Inhibition of TLR-4-mediated NF-κB signaling. nih.gov Decreased inflammatory cytokines (IL-1, TNF-α, CXCL10, CCL12). nih.gov Reduced oxidative and endoplasmic reticulum stress. nih.gov Downregulation of caspase-3, caspase-9, and P53; upregulation of Bcl-2. nih.gov |
Renal Disease Models
Diabetic Nephropathy Models
Tanshinone IIA has been investigated for its renoprotective effects in various animal models of diabetic nephropathy (DN). Research shows that it can significantly attenuate key markers of kidney damage, including albuminuria and adverse renal histopathology, in streptozotocin (B1681764) (STZ)-induced diabetic rats. oncotarget.comnih.gov These protective effects appear to be independent of blood glucose levels. nih.gov
The mechanisms of action are comprehensive, involving anti-inflammatory, anti-oxidative, and anti-fibrotic activities. nih.gov Tanshinone IIA treatment has been shown to reduce levels of inflammatory and pro-fibrotic factors such as monocyte chemoattractant protein-1 (MCP-1), transforming growth factor-β1 (TGF-β1), and P-selectin in the renal cortex. nih.govnih.gov It also ameliorates oxidative stress by decreasing malondialdehyde (MDA) levels and increasing superoxide (B77818) dismutase (SOD) activity in kidney tissues. nih.govnih.gov Further mechanistic studies have revealed that Tanshinone IIA may improve DN by downregulating the TGFβ/p65 pathway, promoting autophagy via the miR-34-5p/Notch1 axis, and suppressing the proliferation and fibrosis of human renal mesangial cells through the regulation of WTAP-mediated m⁶A modification of PRLR. nih.govmdpi.comresearchgate.net
| Model | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| Streptozotocin (STZ)-Induced Diabetic Rats | Attenuated albuminuria and renal histopathology. nih.gov Reduced proteinuria. nih.gov Decreased renal hypertrophy. nih.gov | Anti-inflammatory, anti-oxidative stress, and anti-fibrotic activities. nih.govnih.gov Downregulation of TGFβ/p65 pathway. nih.govmdpi.com Reduction of MCP-1, TGF-β1, P-selectin, and CRP. nih.govnih.gov Decreased MDA and increased SOD. nih.gov Regulation of the miR-34-5p/Notch1 axis to promote autophagy. mdpi.com Suppression of mesangial cell proliferation and fibrosis via WTAP/PRLR. researchgate.net |
Renal Fibrosis Models
In preclinical models of chronic kidney disease (CKD) characterized by renal fibrosis, Tanshinone IIA has demonstrated significant therapeutic potential. nih.gov In a 5/6 nephrectomy rat model, treatment with Tanshinone IIA was shown to attenuate glomerulosclerosis, reduce urinary protein excretion, and decrease renal inflammation. mdpi.comnih.gov
The anti-fibrotic effects of Tanshinone IIA are primarily attributed to its ability to modulate key signaling pathways involved in fibrosis. nih.gov Studies have shown that it significantly inhibits the transforming growth factor-β (TGF-β)/Smad2/3 signaling pathway. nih.govnih.gov This inhibition leads to a reduction in the expression and deposition of extracellular matrix proteins, including fibronectin, type III collagen, and type IV collagen. nih.govnih.gov Furthermore, Tanshinone IIA suppresses renal inflammation by altering the NF-κB signaling pathway, which results in decreased levels of inflammatory markers like TNF-α and MCP-1. nih.gov Similarly, sodium this compound (STS) has been found to ameliorate bladder fibrosis by inhibiting the activation of the TGF-β/Smad pathway. plos.org
| Model | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| 5/6 Nephrectomy Rat Model (CKD) | Attenuated glomerulosclerosis and renal inflammation. mdpi.com Reduced urinary protein excretion and serum creatinine (B1669602) levels. mdpi.com Decreased expression of fibronectin and collagen. nih.gov | Inhibition of TGF-β/Smad2/3 signaling pathway. nih.gov Suppression of NF-κB signaling pathway activation. nih.gov |
| Partial Bladder Outlet Obstruction Rat Model | Ameliorated bladder fibrosis. plos.org Decreased expression of α-SMA, collagen I, and collagen III. plos.org | Inhibition of TGF-β/Smad signaling pathway activation. plos.org |
Uric Acid Nephropathy Models
Tanshinone IIA has shown protective effects in rat models of uric acid nephropathy (UAN). nih.gov Treatment with Tanshinone IIA was found to protect rats from uric acid-induced kidney damage, attenuating the inflammatory status of the kidneys and decreasing serum uric acid levels. nih.gov
The primary mechanism identified is the inhibition of renal inflammation. nih.gov Tanshinone IIA was observed to inhibit the urate-induced overexpression of monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β) both in vivo and in vitro. nih.govnih.gov This anti-inflammatory effect is associated with the inhibition of NF-κB translocation from the cytoplasm to the nucleus. nih.govmdpi.comnih.gov Other research suggests that Tanshinone IIA may also treat UAN by inhibiting the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase 4 (NOX4)/p22phox system and the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com
| Model | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| Adenine-Induced Uric Acid Nephropathy Rat Model | Attenuated kidney inflammation and damage. nih.gov Decreased serum uric acid, BUN, and Scr levels. nih.gov | Inhibition of NF-κB translocation. nih.gov Inhibition of MCP-1 and IL-1β overexpression. mdpi.comnih.gov Inhibition of NOX4/p22phox and MAPK pathways. nih.govmdpi.com |
Drug-Induced Kidney Injury Models (e.g., adriamycin, cisplatin)
Tanshinone IIA and its sulfonate derivative have been evaluated for their protective effects against kidney injury induced by chemotherapeutic agents like adriamycin and cisplatin (B142131).
In models of cisplatin-induced kidney injury , Tanshinone IIA demonstrated an ability to reduce renal inflammation and pathological damage. nih.gov One proposed mechanism is the inhibition of the pregnane (B1235032) X receptor (PXR)-mediated NF-κB signaling pathway. nih.gov Another study found that Tanshinone IIA ameliorates cisplatin-induced toxicity in renal cells by enhancing the expression of the cystine/glutamate transporter SLC7A11. nih.gov This modulation of SLC7A11 expression is also implicated in reversing cisplatin resistance in gastric cancer cells, highlighting a dual benefit. nih.gov
| Model | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| Adriamycin-Induced Nephropathy Rat Model | Reduced urinary protein excretion. nih.gov Improved pathological tissue damage and delayed glomerulosclerosis. nih.gov | Inhibition of TGF-β1 and PAI-1 expression. nih.gov Increased expression of nephrin (B609532). nih.gov |
| Cisplatin-Induced Kidney Injury Models | Reduced renal inflammation and pathological damage. nih.gov Alleviated cisplatin-induced toxicity. nih.gov | Inhibition of PXR-mediated NF-κB signaling. nih.gov Enhancement of SLC7A11 expression in renal cells. nih.gov |
Contrast-Induced Nephropathy Models
Contrast-induced nephropathy (CIN) is a form of acute kidney injury that can occur following the administration of iodinated contrast media. Preclinical studies suggest that this compound may offer protective effects against CIN, primarily through its antioxidant properties. While many studies have focused on the parent compound, tanshinone IIA, its water-soluble sulfonate derivative is often used in research due to its enhanced bioavailability. plos.org
Research in a rat model of ioversol-induced CIN demonstrated that tanshinone IIA attenuated renal tubular necrosis, apoptosis, and oxidative stress. nih.govresearchgate.net These protective effects were associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. nih.govresearchgate.net The activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate the oxidative damage induced by contrast agents. nih.govresearchgate.net Studies have shown that tanshinone IIA can reduce levels of oxidative stress markers such as malondialdehyde (MDA) and increase levels of protective enzymes like superoxide dismutase (SOD) in renal tissues. nih.gov Given that sodium this compound is a readily available form of tanshinone IIA, these findings are considered highly relevant to its potential efficacy. plos.org
Interactive Data Table: Effects of Tanshinone IIA in a Rat Model of Contrast-Induced Nephropathy
| Parameter | Control Group | CIN Group | Tanshinone IIA + CIN Group | Outcome of Tanshinone IIA Treatment |
|---|---|---|---|---|
| Serum Creatinine | Normal | Significantly Increased | Significantly Reduced | Improved Renal Function |
| Renal Tubular Necrosis | Minimal | Severe | Attenuated | Reduced Kidney Tissue Damage |
| Apoptosis (TUNEL staining) | Low | High | Reduced | Decreased Cell Death |
| Oxidative Stress (MDA levels) | Low | High | Reduced | Lowered Oxidative Damage |
| Nrf2 Activation | Basal | Unchanged | Activated | Enhanced Antioxidant Defense |
| HO-1 Expression | Basal | Unchanged | Upregulated | Increased Antioxidant Enzyme |
Renal Ischemia-Reperfusion Injury Models
Renal ischemia-reperfusion injury (RIRI) is a significant cause of acute kidney injury, often occurring in the context of surgery or transplantation. The therapeutic potential of this compound in RIRI models has been investigated, with studies highlighting its anti-inflammatory and anti-apoptotic mechanisms.
In rat models of RIRI, pretreatment with tanshinone IIA has been shown to improve renal function. frontiersin.org This protective effect is partly achieved by downregulating the expression of myeloperoxidase (MPO), a marker of neutrophil infiltration, and inflammatory mediators. frontiersin.orgresearchgate.net Furthermore, tanshinone IIA has been found to inhibit the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in RIRI. researchgate.net The compound also reduces apoptosis by decreasing the expression of cleaved caspase-3 and modulating the p38 mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgresearchgate.net In obese rats, which are more susceptible to RIRI, tanshinone IIA was found to improve mitochondrial function and reduce apoptosis through the PI3K/Akt/Bad signaling pathway, leading to improved renal function and reduced pathological damage. researchgate.net
Interactive Data Table: Key Findings of Tanshinone IIA in Rat Models of Renal Ischemia-Reperfusion Injury
| Parameter | RIRI Model Group (Untreated) | RIRI Model Group + Tanshinone IIA | Mechanism of Action |
|---|---|---|---|
| Renal Function | Impaired | Improved | Renoprotective |
| Myeloperoxidase (MPO) | Increased | Significantly Reduced | Anti-inflammatory |
| Macrophage Migration Inhibitory Factor (MIF) | Increased | Significantly Reduced | Anti-inflammatory |
| Cleaved Caspase-3 | Increased | Significantly Suppressed | Anti-apoptotic |
| p38 MAPK Protein Expression | Increased | Significantly Suppressed | Modulation of Signaling Pathway |
| Mitochondrial Function (in obese rats) | Dysfunctional | Improved | Protection against Apoptosis |
Pulmonary Disease Models
Asthma and Chronic Obstructive Pulmonary Disease Models
Preclinical studies have explored the efficacy of sodium this compound (STS) in models of both asthma and chronic obstructive pulmonary disease (COPD), demonstrating its potential to alleviate airway inflammation and hyperresponsiveness.
In a murine model of ovalbumin (OVA)-induced asthma, tanshinone IIA was found to inhibit the infiltration of inflammatory cells, including eosinophils, into the bronchoalveolar lavage fluid (BALF). frontiersin.org It also reduced the levels of Th2 cytokines such as interleukin (IL)-4, IL-5, and IL-13 in the BALF. frontiersin.orgsemanticscholar.org The mechanism of action involves the inhibition of the nuclear factor-κB (NF-κB) pathway and the activation of the Nrf2 pathway, leading to a reduction in oxidative stress. frontiersin.orgsemanticscholar.org Furthermore, studies on mouse tracheal smooth muscle have indicated that STS may induce relaxation, suggesting a potential therapeutic value for asthma treatment. mums.ac.ir
In mouse models of COPD induced by cigarette smoke, inhalation of STS has been shown to attenuate the decline in lung function, reduce airspace enlargement, and decrease mucus production and bronchial collagen deposition. nih.govsemanticscholar.orgdntb.gov.ua STS also reduced the infiltration of inflammatory cells into the lungs and lowered the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and IL-1β. dntb.gov.ua These effects are linked to the inhibition of the MAPK/HIF-1α signaling pathway. dntb.gov.ua
Interactive Data Table: Efficacy of Tanshinone IIA/Sulfonate in Asthma and COPD Models
| Disease Model | Key Parameter | Effect of Tanshinone IIA/Sulfonate | Underlying Mechanism |
|---|---|---|---|
| Ovalbumin-Induced Asthma (Mouse) | Inflammatory Cell Infiltration in BALF | Significantly Reduced | Inhibition of NF-κB, Activation of Nrf2 |
| Ovalbumin-Induced Asthma (Mouse) | Th2 Cytokines (IL-4, IL-5, IL-13) | Significantly Reduced | Suppression of Th2 response |
| Ovalbumin-Induced Asthma (Mouse) | Airway Hyperresponsiveness | Markedly Inhibited | Bronchodilatory and anti-inflammatory effects |
| Cigarette Smoke-Induced COPD (Mouse) | Lung Function Decline | Attenuated | Anti-inflammatory and anti-remodeling |
| Cigarette Smoke-Induced COPD (Mouse) | Emphysema and Mucus Production | Ameliorated | Protective effect on lung structure |
| Cigarette Smoke-Induced COPD (Mouse) | Inflammatory Cytokines (TNF-α, IL-1β) | Reduced | Inhibition of MAPK/HIF-1α pathway |
Pulmonary Hypertension Models
Sodium this compound has shown promise in preclinical models of pulmonary hypertension (PH), a condition characterized by high blood pressure in the lung arteries.
In rat models of hypoxia-induced PH, STS was reported to attenuate the characteristic pulmonary vascular changes. It was found to inhibit the hypoxia-induced increases in basal intracellular Ca2+ concentration and store-operated Ca2+ entry (SOCE) in pulmonary arterial smooth muscle cells (PASMCs). This effect was associated with a reduction in the expression of canonical transient receptor potential (TRPC)1 and TRPC6, which are components of store-operated Ca2+ channels. By inhibiting these channels, STS helps to prevent the excessive proliferation and migration of PASMCs that contribute to vascular remodeling in PH. Studies have also shown that STS can relieve right ventricular systolic pressure and right ventricular hypertrophy in both chronic hypoxia and monocrotaline-induced PH models in rats.
Pulmonary Fibrosis Models
Pulmonary fibrosis is a progressive lung disease characterized by the scarring of lung tissue. A meta-analysis of preclinical studies has indicated that tanshinone IIA, for which STS is a soluble form, may be a potent agent for treating pulmonary fibrosis. frontiersin.org
In animal models of pulmonary fibrosis, treatment with tanshinone IIA significantly lowered markers of fibrosis, including the fibrotic score, and the levels of collagen I, collagen III, and hydroxyproline. frontiersin.org The mechanisms underlying these anti-fibrotic effects include reducing inflammation, combating oxidative stress, and suppressing the activation of transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine. frontiersin.org In a rat model of silica-induced pulmonary fibrosis, sodium this compound was found to attenuate fibrosis by activating the Nrf2 and thioredoxin systems.
Acute Lung Injury/Acute Respiratory Distress Syndrome Models
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. Preclinical evidence suggests that sodium this compound can be protective in models of ALI/ARDS.
In a mouse model of lipopolysaccharide (LPS)-induced ALI, pretreatment with STS was shown to reduce lung edema and inflammatory cell infiltration. It also decreased the expression of pro-inflammatory factors such as TNF-α, IL-1β, and IL-6 in lung tissues. Other studies have reported that tanshinone IIA can attenuate LPS-induced ALI by inhibiting inflammation and apoptosis. The protective effects are associated with the inhibition of the NF-κB and hypoxia-inducible factor-1 alpha (HIF-1α) pathways. Furthermore, STS has been found to attenuate seawater aspiration-induced acute pulmonary edema.
Lung Cancer Models
Sodium this compound (STS), a water-soluble derivative of tanshinone IIA, has demonstrated notable anti-tumor effects in various preclinical lung cancer models. In models of non-small cell lung cancer (NSCLC), its mechanisms are multifaceted. For instance, in NSCLC cell lines like A549, the parent compound tanshinone IIA has been found to inhibit the VEGF/VEGFR signaling pathway, which is crucial for tumor angiogenesis. This action arrests the cell cycle in the S phase and promotes apoptosis. nih.govnih.gov The sulfonate derivative, STS, has been specifically studied in the context of lung adenocarcinoma (LUAD), a subtype of NSCLC. In A549 and H1299 LUAD cell lines, STS was shown to significantly reduce cell viability, migration, invasion, and angiogenesis. nih.gov These effects were linked to its ability to modulate the miR-874/eEF-2K/TG2 axis. nih.gov
In animal models, STS has shown efficacy in attenuating tumor-promoting conditions. In a Lewis lung carcinoma xenograft mouse model designed to mimic intermittent hypoxia (a condition associated with obstructive sleep apnea), administration of STS was found to mitigate oxidative stress and promote tumor cell apoptosis. nih.gov This was associated with the reversal of hypoxia-induced changes in the expression of proteins like BAX and cleaved caspase-3. nih.gov Another study using a similar intermittent hypoxia model confirmed that STS inhibits tumor growth, migration, and invasion, an effect mediated by the upregulation of miR-138. nih.govnih.govaging-us.com
| Lung Cancer Model | Cell Line / Animal Model | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 & H1299 Cells | STS decreased cell viability, migration, invasion, and angiogenesis. | nih.gov |
| Lewis Lung Carcinoma | Xenograft Mouse Model (with Intermittent Hypoxia) | STS attenuated oxidative stress and promoted apoptosis. | nih.gov |
| Lewis Lung Carcinoma | Xenograft Mouse Model (with Intermittent Hypoxia) | STS inhibited tumor growth, migration, and invasion via miR-138 upregulation. | nih.govnih.govaging-us.com |
Cancer Models
The preclinical efficacy of sodium this compound (STS) and its parent compound, tanshinone IIA, has been evaluated across a diverse range of tumor cell lines.
Breast Cancer: In the BT-20 breast cancer cell line, STS alone did not exhibit growth-inhibitory or apoptotic effects. nih.gov However, it was found to interfere with the cytotoxic and apoptotic effects of the chemotherapeutic agent epirubicin. nih.gov Conversely, the parent compound, tanshinone IIA, demonstrated a dose-dependent reduction in BT-20 cell viability and induced apoptosis. nih.gov Other studies on tanshinone IIA have shown it inhibits the proliferation of triple-negative breast cancer cells and MCF-7 cells. researchgate.netfrontiersin.org
Ovarian Cancer: Studies on tanshinone IIA in human ovarian cancer cell lines, such as A2780 and TOV-21G, have shown that it inhibits cell growth and induces apoptosis. mdpi.comnih.govnih.gov The mechanisms involve the attenuation of the PI3K/AKT/JNK signaling pathway and the upregulation of miR-205, which in turn suppresses the anti-apoptotic protein survivin. nih.govnih.govfrontiersin.org
Colon Cancer: In the context of colorectal cancer (CRC), STS was identified as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). nih.govfrontiersin.org In IDO1- or TDO2-overexpressing cell lines, STS effectively decreased the synthesis of kynurenine (B1673888), a metabolite that contributes to an immunosuppressive tumor microenvironment. nih.govfrontiersin.orgdntb.gov.ua This action suggests a role for STS in modulating immune responses in cancer.
Non-Small-Cell Lung Cancer (NSCLC): As detailed in section 4.4.5, STS significantly inhibits viability, migration, and angiogenesis in NSCLC cell lines A549 and H1299. nih.gov The mechanism involves the regulation of the miR-874/eEF-2K/TG2 axis. nih.gov The parent compound, tanshinone IIA, has also been extensively studied, showing it can induce apoptosis through pathways independent of p53 and involving reactive oxygen species (ROS). nih.gov
In vivo studies using animal models have corroborated the anti-tumor potential of sodium this compound (STS).
Colorectal Cancer: In a murine allograft model using CT26 colorectal cancer cells, STS was shown to suppress tumor growth. nih.govfrontiersin.org Notably, its efficacy was enhanced when used in combination with an anti-PD1 antibody, a form of immune checkpoint blockade therapy. nih.govfrontiersin.org This combination resulted in lower plasma levels of kynurenine, a decreased number of regulatory T cells (Tregs), and an increased number of tumor-infiltrating CD8+ T cells, indicating a potentiation of the anti-tumor immune response. nih.govfrontiersin.orgdntb.gov.ua
Lung Cancer: In a Lewis lung carcinoma xenograft model subjected to intermittent hypoxia, STS administration attenuated tumor growth, reduced microvessel density, and promoted apoptosis. nih.govnih.govnih.gov These effects were linked to its ability to counteract hypoxia-induced cellular stress and upregulate tumor-suppressive microRNAs like miR-138. nih.govnih.govaging-us.com
Breast Cancer: While many in vivo studies have focused on the parent compound, tanshinone IIA, which effectively inhibits tumor growth in MDA-MB-231 xenograft models, the data specifically for STS in breast cancer xenografts is less detailed. researchgate.netnih.gov The mechanisms for tanshinone IIA involve decreasing NF-κBp65 and increasing caspase-3 expression. nih.gov
The anti-cancer activity of sodium this compound (STS) and its parent compound in preclinical models is attributed to several interconnected mechanisms:
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. This is achieved by modulating the balance of pro- and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, and activating the caspase cascade (including caspase-3, -8, and -9). nih.govnih.govnih.gov
Inhibition of Angiogenesis: STS has been shown to inhibit the formation of new blood vessels that tumors need to grow. nih.gov This is accomplished by down-regulating key signaling molecules like vascular endothelial growth factor (VEGF) and its receptor, VEGFR. nih.gov
Modulation of Signaling Pathways: The compound interferes with critical cancer-promoting signaling pathways. Studies on the parent compound highlight the inhibition of the PI3K/Akt/mTOR and JNK pathways, which are central to cell survival, proliferation, and resistance to apoptosis. nih.govfrontiersin.orgnih.govfrontiersin.org
Immunomodulation: A key mechanism for STS is its ability to modulate the tumor immune microenvironment. By inhibiting the enzymes IDO1 and TDO2, STS reduces the production of kynurenine, thereby alleviating immunosuppression and enhancing the efficacy of immunotherapies like anti-PD1 treatment. nih.govfrontiersin.org
Regulation of MicroRNAs: STS can alter the expression of non-coding RNAs that regulate cancer progression. For example, it upregulates tumor-suppressive miRNAs like miR-138 and miR-874 in lung cancer models, leading to the inhibition of tumor growth and invasion. nih.govnih.govnih.gov
Sepsis and Endotoxemia Models
Sodium this compound (STS) has demonstrated significant protective effects in preclinical models of sepsis and endotoxemia. In a rabbit model of endotoxemia induced by lipopolysaccharide (LPS), pretreatment with STS stabilized critical hemodynamic parameters, including mean arterial pressure and heart rate. nih.govresearchgate.netfrontiersin.org Furthermore, STS ameliorated the LPS-induced increase in the inflammatory cytokine TNF-α while enhancing the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net This modulation of the cytokine response was accompanied by a reduction in histopathological damage to the heart, lungs, and liver. nih.govresearchgate.net
In mouse models of sepsis, including endotoxemia and cecal ligation and puncture (CLP), STS improved survival rates. nih.govnih.gov Its therapeutic effect is partly attributed to decreasing the systemic levels of High Mobility Group Box-1 (HMGB1), a late-phase inflammatory mediator in sepsis. nih.govscience.gov Further mechanistic studies in CLP-induced sepsis-associated brain injury showed that STS reduced neuroinflammation and brain edema by inhibiting pyroptosis, a form of inflammatory cell death, through the NLRP3/caspase-1/GSDMD pathway. nih.gov In models of endotoxin-induced cardiomyopathy, STS was found to suppress the NLRP3 inflammasome and augment protective autophagy. x-mol.com
| Sepsis Model | Animal | Key Findings | Reference |
| LPS-Induced Endotoxemia | Rabbit | Stabilized hemodynamics, modulated cytokines (↓TNF-α, ↑IL-10), reduced multi-organ damage. | nih.govresearchgate.net |
| Cecal Ligation and Puncture (CLP) | Mouse | Increased survival rate, attenuated brain injury by inhibiting NLRP3-mediated pyroptosis. | nih.gov |
| Endotoxemia and CLP | Mouse | Improved survival rate, decreased circulating HMGB1 levels. | nih.gov |
| Endotoxin-Induced Cardiomyopathy | Not Specified | Suppressed NLRP3 inflammasome activation and enhanced autophagy. | x-mol.com |
Other Preclinical Disease Models
The therapeutic potential of sodium this compound (STS) extends beyond oncology and sepsis, with significant efficacy observed in models of cardiovascular and fibrotic diseases.
Myocardial Ischemia-Reperfusion Injury: In rat and dog models of myocardial ischemia, STS has shown cardioprotective effects. nih.govmums.ac.irnih.gov It improves cardiac function, reduces infarct size, and decreases inflammation and apoptosis. nih.govmums.ac.ir Mechanistically, STS was found to attenuate the activation of the NLRP3 inflammasome, which is implicated in ischemic injury, and to regulate pathways involved in lipid metabolism and inflammation, such as the JAK2-STAT3 pathway. nih.gov It also enhances protective autophagy while reducing apoptosis by modulating Bax and Bcl-2 levels. mums.ac.ir
Cerebral Ischemia: In rat models of ischemic stroke (middle cerebral artery occlusion), STS demonstrated neuroprotective effects comparable to the clinical drug edaravone. nih.govsemanticscholar.org It reduced cerebral edema, blood-brain barrier damage, and neuronal apoptosis. nih.govsemanticscholar.org The mechanisms include the promotion of angiogenesis in the ischemic area, evidenced by increased expression of VEGF and its receptor, and the inhibition of autophagy and inflammation. nih.govnih.govsemanticscholar.orgresearchgate.net
Pulmonary Fibrosis: STS has shown anti-fibrotic properties in in vitro models of pulmonary fibrosis. In studies using human pulmonary fibroblasts (MRC-5 cells), STS was found to inhibit fibroblast proliferation and activation induced by silica (B1680970) or TGF-β1. nih.govresearchgate.netnih.gov It also suppressed the expression of pro-inflammatory cytokines like IL-1β and TNF-α, as well as fibrotic markers such as α-SMA and collagen. researchgate.netmdpi.comd-nb.info These effects are partly mediated through the Nrf2/Trx and TGF-β1 signaling pathways. nih.govresearchgate.net
Hepatitis Models
Studies in animal models of acute liver injury have demonstrated the protective effects of sodium this compound. In a mouse model of Concanavalin (B7782731) A-induced hepatitis, treatment with the compound was found to mitigate liver damage. nih.gov The mechanism of this protection involves the modulation of key inflammatory pathways. Specifically, this compound was observed to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov Furthermore, it suppressed the interferon-gamma (IFN-γ)/STAT1 signaling pathway, which plays a critical role in the inflammatory response in the liver. nih.gov Research has also shown that tanshinone IIA can reduce liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs). nih.gov
| Disease Model | Key Findings | Affected Pathways/Molecules |
|---|---|---|
| Concanavalin A-induced Hepatitis (Mouse) | Mitigated acute liver injury. nih.gov | Inhibition of NF-κB and IFN-γ/STAT1 pathways. nih.gov |
| Liver Fibrosis Models | Reduced liver fibrosis by inhibiting hepatic stellate cell (HSC) activation. nih.gov | Multiple pathways leading to HSC apoptosis. nih.gov |
Chronic Arthritis Models
The efficacy of sodium this compound (STS) has been evaluated in models of rheumatoid arthritis (RA), a chronic autoimmune inflammatory disorder. In studies using collagen-induced arthritis (CIA) in mice, STS treatment was shown to alleviate the progression of the disease and prevent inflammation-mediated damage in joint tissues. nih.gov At the cellular level, research on RA human fibroblast-like synoviocytes (RA-HFLSs), which are key players in joint destruction, revealed that STS inhibits their proliferation, migration, and invasion. nih.gov The compound also decreased the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), such as IL-1β, IL-6, MMP-1, and MMP-3, in TNF-α-stimulated RA-HFLSs. nih.gov Further investigation identified the mechanism as the blockade of the MAPK/NF-κB signaling pathways. nih.gov Another study identified this compound (referred to as T06) as a dual-action inhibitor, possessing both anti-inflammatory and anti-resorptive properties. researchgate.net It lowered the number of joint-resident immune cells, suppressed Th17 cells and IL-17, and reduced osteoclasts in arthritic joints. researchgate.net
| Disease Model | Key Findings | Affected Pathways/Molecules |
|---|---|---|
| Collagen-Induced Arthritis (CIA) Mice | Alleviated disease progression and prevented joint damage. nih.gov Reduced immune cell infiltration and osteoclast numbers. researchgate.net | Suppression of Th17 cells and IL-17. researchgate.net Blockade of IκBα phosphorylation in the NF-κB pathway. researchgate.net |
| Rheumatoid Arthritis Human Fibroblast-like Synoviocytes (RA-HFLS) | Inhibited cell proliferation, migration, and invasion. nih.gov Decreased production of pro-inflammatory cytokines and MMPs. nih.gov | Blockade of MAPK/NF-κB activation. nih.gov Reduced IL-1β, IL-6, MMP-1, MMP-3. nih.gov |
Anti-viral Activity (e.g., Porcine Reproductive and Respiratory Syndrome Virus)
Sodium this compound (STS) has demonstrated significant anti-viral activity against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in in vitro studies using Marc-145 cells. The compound acts through multiple mechanisms to inhibit the virus. tandfonline.comfrontiersin.org One primary mechanism is the direct inactivation of the PRRSV particle. tandfonline.com Additionally, STS inhibits viral replication within the host cell. tandfonline.commdpi.com It has been shown to suppress the expression of the viral nucleocapsid (N) gene at both the mRNA and protein levels in a dose-dependent manner. frontiersin.orgnih.gov This suppression of the N protein also leads to a reduction in virus-induced apoptosis, a process that PRRSV uses to facilitate its spread. frontiersin.orgnih.gov Further studies have indicated that STS also interferes with PRRSV-induced autophagy by suppressing related genes like Beclin1, ATG5, and ATG7. nih.gov
| Virus Model | Key Findings | Mechanism of Action |
|---|---|---|
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in Marc-145 cells | Inhibited viral replication and directly inactivated virus particles. tandfonline.commdpi.com Reduced PRRSV-induced cytopathic effects. tandfonline.com | Suppression of N gene and N protein expression. nih.govnih.gov Blockade of virus-induced apoptosis. frontiersin.orgnih.gov Inhibition of autophagy-related genes (Beclin1, ATG5, ATG7). nih.gov |
Osteoporosis Models
In preclinical models of osteoporosis, tanshinone IIA and its water-soluble sulfonate derivative (T06) have shown potential for preventing bone loss. mdpi.com These compounds exhibit anti-osteoporotic activity by simultaneously suppressing bone resorption by osteoclasts and promoting bone formation by osteoblasts. mdpi.com Mechanistic studies have revealed that tanshinones block the RANKL-induced activation of several key signaling pathways essential for osteoclast differentiation, including the NF-κB, MAPK, and Akt pathways. mdpi.commdpi.com By inhibiting these signals, the compounds reduce the formation of mature osteoclasts and their bone-resorbing activity. mdpi.come-century.us In ovariectomized mouse models, which mimic postmenopausal osteoporosis, treatment with T06 prevented bone loss and increased the number of osteoblasts. mdpi.com
| Disease Model | Key Findings | Affected Pathways/Molecules |
|---|---|---|
| Ovariectomized (OVX) Mice | Prevented bone loss and improved bone microarchitecture. mdpi.commdpi.com Increased osteoblast number and decreased osteoclast number. mdpi.com | Inhibition of RANKL-induced NF-κB, MAPK, and Akt signaling. mdpi.commdpi.com |
| Osteoclast Precursor Cells | Inhibited osteoclast differentiation and function. mdpi.come-century.us Reduced expression of c-Fos and NFATc1. mdpi.com | Blockade of RANKL/RANK/OPG axis. mdpi.com |
Melanogenesis Modulation (e.g., vitiligo)
Sodium this compound (STS) has been investigated for its potential to stimulate melanin (B1238610) synthesis, which is relevant for depigmentation disorders like vitiligo. In vitro studies using B16F10 melanoma cells and in vivo zebrafish models confirmed that STS promotes melanogenesis. nih.govnih.gov The compound was found to protect melanocytes from oxidative stress, a key factor in the pathogenesis of vitiligo. Specifically, STS pretreatment led to decreased cell apoptosis in B16F10 cells exposed to hydrogen peroxide (H2O2). nih.govnih.gov The underlying mechanism for increased melanin synthesis involves the activation of the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) signaling pathways. nih.govnih.gov Furthermore, STS was shown to increase the expression of proteins involved in the transport of melanosomes, such as Cdc42 and KIF5b. nih.gov
| Model | Key Findings | Affected Pathways/Molecules |
|---|---|---|
| B16F10 Melanoma Cells | Increased melanin synthesis. nih.govnih.gov Protected cells from H2O2-induced oxidative stress and apoptosis. nih.govnih.gov | Activation of MAPK and PKA signaling pathways. nih.govnih.gov |
| Zebrafish | Confirmed promotion of melanogenesis in vivo. nih.govnih.gov | Increased expression of Cdc42 and KIF5b for melanosome transport. nih.gov |
Peritoneal Adhesion Models
| Disease Model | Key Findings | Affected Pathways/Molecules |
|---|---|---|
| Postoperative Peritoneal Adhesion (Rat) | Effectively prevented adhesion formation. nih.gov Did not affect anastomotic healing. targetmol.com | Increased tPA activity and tPA/PAI-1 ratio. nih.govmedchemexpress.com Decreased TGF-β1 and collagen I expression. nih.govtargetmol.com |
Pharmacokinetics and Pharmacodynamics of Tanshinone Iia Sulfonate in Preclinical Models
Preclinical Pharmacokinetic Profiles
Absorption and Distribution Studies in Animal Models
Following administration, tanshinone IIA sulfonate exhibits a wide tissue distribution. tandfonline.com Studies in rats have shown that after intravenous administration, the concentration-time courses of tanshinones are well-described by two-compartment or multi-compartment models, often characterized by a rapid initial distribution phase with a half-life under 10 minutes, followed by a slower elimination phase with a half-life of 1 to 3 hours. mdpi.com The metabolic rate of STS in rats is fast, with a half-life (T1/2) of no more than 0.9 hours. selleckchem.com
Tissue distribution analysis indicates significant accumulation in various organs, with particularly high concentrations found in the lung. tandfonline.com Conversely, penetration into the brain and testes is limited, suggesting poor ability to cross the blood-brain barrier under normal physiological conditions. tandfonline.comfrontiersin.org However, some studies suggest that STS can ameliorate blood-brain barrier damage caused by ischemia and protect against brain injury. spandidos-publications.comrsc.org It has also been shown to reduce blood-spinal cord barrier permeability in models of spinal cord injury. researchgate.net
In a study using a recurrent colitis mouse model, orally administered tanshinone IIA, the parent compound of STS, resulted in low systemic exposure but high concentrations within the gastrointestinal tract, suggesting a localized effect. nih.gov
Interactive Data Table: Tissue Distribution of Tanshinone IIA in Rats
| Tissue | Relative Concentration | Blood-Brain Barrier Permeability | Reference |
|---|---|---|---|
| Lung | Very High | - | tandfonline.com |
| Brain | Low | Poor | tandfonline.comfrontiersin.org |
| Testes | Limited | - | tandfonline.com |
| Kidney | Relatively Low | - | frontiersin.org |
| Gastrointestinal Tract | High (local) | - | nih.gov |
Metabolic Pathways and Enzyme Involvement
The metabolism of tanshinone IIA and its sulfonate derivative primarily occurs in the liver through Phase I and Phase II reactions. researchgate.net Phase I metabolism involves oxidation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net Studies in rat liver microsomes have implicated CYP2C, CYP3A, and CYP2D in the metabolism of tanshinone IIA. tandfonline.com
For sodium this compound, in vitro studies using human liver microsomes (HLMs) and recombinant CYP isoforms have shown that it is a potent inhibitor of CYP3A4 in a dose-dependent manner. selleckchem.comresearchgate.netmedchemexpress.com Other CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP2C19, showed minimal or no effect on its metabolism. selleckchem.commedchemexpress.com This specific inhibition of CYP3A4 suggests a potential for drug-drug interactions with other substrates of this enzyme. researchgate.netmedchemexpress.com
Phase II metabolism involves the conjugation of the modified compounds with molecules like glucuronic acid, which increases their water solubility and facilitates their elimination. researchgate.net In rats, the primary metabolic pathway for tanshinone IIA involves quinone reduction followed by extensive glucuronidation. researchgate.net
Interactive Data Table: CYP Enzyme Involvement in this compound Metabolism
| CYP Isoform | Effect of STS | Metabolic Role | Reference |
|---|---|---|---|
| CYP3A4 | Potent Inhibition | Major metabolizing enzyme | selleckchem.comresearchgate.netmedchemexpress.com |
| CYP1A2 | Minimal to no effect | Not significant | selleckchem.commedchemexpress.com |
| CYP2A6 | Minimal to no effect | Not significant | selleckchem.commedchemexpress.com |
| CYP2C9 | Minimal to no effect | Not significant | selleckchem.commedchemexpress.com |
| CYP2D6 | Minimal to no effect | Not significant | selleckchem.commedchemexpress.com |
| CYP2E1 | Minimal to no effect | Not significant | selleckchem.commedchemexpress.com |
| CYP2C19 | Minimal to no effect | Not significant | selleckchem.commedchemexpress.com |
Excretion Patterns in Preclinical Species
Excretion of tanshinone IIA and its metabolites occurs predominantly through bile and feces, with a smaller amount excreted in the urine. tandfonline.com The primary form found in excreta is the glucuronidated conjugate. tandfonline.com Studies in rats have identified bile as the main excretion route for tanshinone IIA and its metabolites, with glucuronide conjugates of semiquinones being abundant. researchgate.net
Preclinical Pharmacodynamic Relationships and Exposure-Response Characterization
Correlation of Compound Exposure with Observed Biological Effects in Animal Models
Preclinical studies have demonstrated a correlation between the exposure to this compound and various biological effects. In a rabbit model of angina, the maximum effect (Emax) and the area under the effect curve (AUEC) for biomarkers of cardioprotection, oxidative stress, and vasodilation showed an increasing trend with a decrease in the release rate of the compound, even when the total exposure (AUC) did not differ significantly. researchgate.net
In a mouse model of intermittent hypoxia-induced tumors, administration of STS was shown to decrease tumor volume and weight. aging-us.com This anti-tumor effect was correlated with the upregulation of miR-138. aging-us.com Similarly, in a rat model of partial bladder outlet obstruction, STS treatment led to a reduction in bladder fibrosis, which was associated with the inhibition of the TGF-β/Smad signaling pathway. plos.org
Dose-Response Relationships in In vitro and In vivo Experimental Systems
Dose-response relationships for this compound have been established in various preclinical models. In vitro, STS inhibited the activity of CYP3A4 in a dose-dependent manner in human liver microsomes. selleckchem.commedchemexpress.com In cultured BV2 cells, STS decreased the expression of iNOS in a dose-dependent manner. medchemexpress.com
In vivo studies have also demonstrated clear dose-dependent effects. For instance, in a C26 colon cancer xenograft mouse model, tanshinone IIA, the parent compound, decreased serum VEGF levels and microvessel density in a dose-dependent manner. mdpi.com In a rat model of partial bladder outlet obstruction, intraperitoneal injections of STS at 10 mg/kg/day significantly reduced the expression of TGF-β1 and phosphorylated Smad2 and Smad3 compared to untreated rats. plos.org
Interactive Data Table: Preclinical Dose-Response Findings for this compound
| Model System | Effect | Dose/Concentration | Reference |
|---|---|---|---|
| Human Liver Microsomes | Inhibition of CYP3A4 activity | Dose-dependent | selleckchem.commedchemexpress.com |
| BV2 Cells | Decreased iNOS expression | Dose-dependent (5, 10 μM) | medchemexpress.com |
| C26 Colon Cancer Xenograft Mice (Tanshinone IIA) | Decreased serum VEGF and microvessel density | Dose-dependent (0.5, 1, 2 mg/kg) | mdpi.com |
| Rat Model of Bladder Obstruction | Reduced TGF-β1 and p-Smad2/3 expression | 10 mg/kg/day | plos.org |
Formulation and Drug Delivery System Research for Tanshinone Iia Sulfonate
Strategies to Overcome Solubility and Bioavailability Challenges
The primary challenge with tanshinone IIA is its poor water solubility, which leads to low oral bioavailability and limits its clinical utility. mdpi.comscispace.com To counteract this, sodium tanshinone IIA sulfonate was synthesized by adding a sodium sulfonate group, which significantly improves its water solubility and bioavailability compared to the parent compound. mdpi.comfrontiersin.org
Despite this improvement, research continues to explore novel formulation strategies to further optimize its delivery. These strategies aim to increase the dissolution rate, enhance absorption, and prolong the circulation time of the compound. Key approaches include the development of advanced drug delivery systems, which are discussed in detail in the following sections.
Development of Advanced Delivery Systems
To surmount the remaining challenges in delivering this compound effectively, researchers have turned to advanced drug delivery systems. These systems are designed to encapsulate the drug, improve its stability, and facilitate its transport to the target site.
Nanoparticle-Based Delivery Systems (e.g., PLGA nanoparticles)
Nanoparticles offer a promising platform for drug delivery due to their small size, large surface area, and the ability to be functionalized for targeted delivery. Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, has been used to create nanoparticles for delivering tanshinone IIA. oup.com These PLGA nanoparticles have been shown to improve the therapeutic potential of tanshinone IIA in preclinical models of ischemic stroke by reducing lesion volumes. oup.com While research has focused on tanshinone IIA, the principles are applicable to its sulfonate derivative. The nanoparticle formulation helps to protect the drug from degradation and can potentially enhance its penetration into tissues. oup.commdpi.com
Solid Dispersions and Cyclodextrin (B1172386) Complexes
Solid dispersions represent another effective method to improve the dissolution rate and bioavailability of poorly water-soluble drugs. scispace.comresearchgate.net This technique involves dispersing the drug in a hydrophilic carrier at a solid state. Studies on tanshinones have shown that solid dispersions can significantly enhance their solubility and dissolution. researchgate.net Carriers like povidone K-30 (PVP K-30) and poloxamer 407 have been successfully used for this purpose. researchgate.net
Similarly, cyclodextrin complexes are utilized to increase the aqueous solubility of hydrophobic drugs. researchgate.netmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity where the drug molecule can be encapsulated. This complexation effectively increases the drug's solubility in water.
Microemulsions and Self-Microemulsifying Drug Delivery Systems
Microemulsions are clear, stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. They have been investigated as a delivery system for tanshinones to improve their solubility and bioavailability. scispace.comtandfonline.com Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water microemulsion when introduced into an aqueous phase under gentle agitation. These systems have been shown to enhance the oral absorption of poorly water-soluble drugs.
Nanovesicles for Specialized Delivery Routes (e.g., sublingual)
Nanovesicles, such as liposomes and other lipid-based nanoparticles, are being explored for specialized delivery routes. While specific research on sublingual delivery of this compound via nanovesicles is emerging, this route offers the potential for rapid absorption and avoidance of first-pass metabolism, which can significantly increase bioavailability.
Combination Therapy and Synergistic Approaches in Preclinical Contexts
Co-administration with Chemotherapeutic Agents
The combination of this compound (STS) with chemotherapeutic agents has been explored to enhance anticancer effects and potentially reduce side effects. tandfonline.comresearchgate.net Research indicates that STS may potentiate the efficacy of certain chemotherapy drugs. tandfonline.comfrontiersin.org
An in vitro study investigated the effects of supplementing epirubicin, a chemotherapy drug, with STS on BT-20 breast cancer cells. The findings showed that STS alone did not inhibit the growth or induce apoptosis in these cells. nih.gov However, when combined with epirubicin, STS appeared to reduce the cytotoxicity and apoptosis related to the chemotherapeutic agent. nih.gov In contrast, its parent compound, tanshinone IIA (Tan IIA), demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis in the same cell line. nih.gov When Tan IIA was used alongside epirubicin, it enhanced the cytotoxic effect of the chemotherapy drug. nih.gov
Further research has highlighted the potential of tanshinone IIA, the precursor to STS, to act as a P-glycoprotein (P-gp) inhibitor. tandfonline.com P-gp is a protein that can pump chemotherapeutic agents out of cancer cells, leading to drug resistance. tandfonline.com By inhibiting P-gp, tanshinone IIA could increase the intracellular concentration of these drugs, thereby potentiating their efficacy. tandfonline.com For instance, tanshinone IIA has been shown to enhance the effectiveness of 5-fluorouracil (B62378) in a colon cancer mouse model. tandfonline.comfrontiersin.org
These studies suggest a complex interaction between tanshinone derivatives and chemotherapeutic drugs, indicating the need for further research to optimize their combined use in cancer therapy. researchgate.net
Combination with Other Bioactive Natural Products or Western Medicines
The therapeutic potential of this compound is being actively investigated in combination with other bioactive compounds and conventional Western medicines for a synergistic effect in managing various diseases. tandfonline.comtandfonline.com
A notable example is the patented combination of this compound with ferulic acid, aimed at treating cardiovascular and cerebrovascular diseases. tandfonline.comtandfonline.com In the realm of Western medicine, multiple studies and meta-analyses have demonstrated the benefits of combining STS injections with conventional treatments for cardiovascular conditions. For instance, a systematic review and meta-analysis of 37 randomized controlled trials involving 3,926 patients with unstable angina pectoris found that STS combined with conventional Western medicine significantly improved clinical symptoms and electrocardiogram (ECG) efficacy compared to conventional treatment alone. plos.org Another meta-analysis focusing on pulmonary heart disease, which included 19 randomized controlled trials with 1,739 patients, concluded that STS injection as an adjunctive therapy was more effective than Western medicine alone. nih.govresearchgate.net
Furthermore, research has explored the combination of tanshinone with other Western medications for conditions like chronic kidney disease. Studies have looked at the effects of tanshinone combined with valsartan (B143634) for hypertensive nephropathy and with alprostadil (B1665725) for early-stage diabetic nephropathy, showing improvements in renal function. semanticscholar.org The combination of tanshinone IIA with irbesartan (B333) has also been studied in the context of early diabetic nephropathy. nih.gov
Integration with Cell-Based Therapies (e.g., Neural Stem Cells)
Emerging research indicates that this compound can be integrated with cell-based therapies, particularly those involving neural stem cells (NSCs), to promote tissue repair and functional recovery after injury. researchgate.net
A recent study investigated the use of STS to promote the proliferation and differentiation of endogenous neural stem cells (ENSCs) for repairing spinal cord injury (SCI) in rats. researchgate.net The research suggests that STS can modulate the proliferation and differentiation of these cells, highlighting its potential in regenerative medicine. researchgate.netresearchgate.net Another study in a pig model of ischemic stroke demonstrated that pretreating the injury site with nanoparticles loaded with tanshinone IIA (Tan IIA-NPs) before the administration of induced pluripotent stem cell-derived neural stem cells (iNSCs) enhanced the survival and therapeutic efficacy of the transplanted cells. nih.gov
The findings from this preclinical study showed that the combination therapy of Tan IIA-NPs and iNSCs led to a reduction in lesion volumes, increased iNSC engraftment, and promoted neuronal differentiation of the stem cells while decreasing their differentiation into reactive astrocytes. nih.gov This improved cellular and tissue preservation corresponded with significant improvements in neurological recovery. nih.gov The study concluded that pretreatment with Tan IIA creates a more favorable microenvironment for the long-term survival and function of transplanted iNSCs. nih.gov
These studies underscore the promising strategy of combining this compound or its derivatives with neural stem cell therapies to enhance recovery from neurological injuries.
Analytical Methodologies for Tanshinone Iia Sulfonate Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of STS in various matrices, including plasma and tissue homogenates. walshmedicalmedia.comresearchgate.net Several HPLC methods have been developed, often employing a reversed-phase column, such as a C18 column, for separation. walshmedicalmedia.comoup.com
One method details the use of an Agilent Extend C18 column with a mobile phase consisting of methanol (B129727) and triethylamine (B128534) (0.1) in a 60:40 (v/v) ratio, with the pH adjusted to 3.5 with phosphonic acid. walshmedicalmedia.com This method demonstrated good separation of STS and an internal standard, sodium tanshinone I sulfonate. walshmedicalmedia.com Sample preparation typically involves protein precipitation with methanol, which is a simple and rapid procedure offering high extraction yields. walshmedicalmedia.com
Ion-pair reversed-phase HPLC has also been successfully employed to determine STS in biological samples. researchgate.net This approach is particularly useful for improving the retention and peak shape of polar compounds like STS on a non-polar stationary phase. One such method reported a linear relationship between peak area and STS concentration over various ranges for plasma and different tissue homogenates, including liver, kidney, heart, spleen, and lung. researchgate.net
The sensitivity of HPLC methods is often sufficient for pharmacokinetic studies. For instance, a developed HPLC method reported a lower limit of quantification (LLOQ) of 0.2 μg/mL in rat plasma, which was adequate for a study involving intravenous administration. walshmedicalmedia.com Another ion-pair HPLC method achieved a limit of quantification (LOQ) of 100 ng/mL and a limit of detection (LOD) of 20 ng/mL in both plasma and tissues. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC with UV detection, making it a powerful tool for quantifying STS, especially at low concentrations in complex biological matrices. nih.govnih.govthieme-connect.com
The development of robust LC-MS/MS methods involves optimizing several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.govnih.govthieme-connect.com Sample preparation techniques such as protein precipitation with acetonitrile (B52724) or a mixture of acetonitrile and methanol, and liquid-liquid extraction have been successfully used. nih.govnih.govthieme-connect.com
Chromatographic separation is typically achieved on a reversed-phase column, such as a Shim-pack VP-ODS or a XSELECT™ HSS T3 column. nih.govnih.gov Isocratic or gradient elution with mobile phases containing solvents like acetonitrile and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is common. nih.govnih.govthieme-connect.com
Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, often operating in positive or negative ion mode. nih.govnih.govthieme-connect.com The transitions from the precursor ion to the product ion are monitored in selected reaction monitoring (SRM) mode for both STS and the internal standard. For example, one method used the transition m/z 373.3→357.1 for STS. nih.gov
Validation of these methods demonstrates their reliability. Key validation parameters include:
Sensitivity: LLOQs as low as 1 ng/mL in rat plasma and 2 ng/mL in human plasma have been reported, indicating high sensitivity suitable for pharmacokinetic studies. nih.govnih.gov
Linearity: Calibration curves typically show good linearity over a specific concentration range, for instance, 1-500 ng/mL or 2-1000 ng/mL, with correlation coefficients (r) close to 1. nih.govnih.gov
Precision and Accuracy: Intra- and inter-day precision values (RSD%) are generally within 9.0% to 10.0%, and accuracy deviations are within +/-10.0% to +/-15%, which are within acceptable limits for bioanalytical methods. nih.govthieme-connect.comresearchgate.net
Recovery: Extraction recovery is an important parameter, with values typically exceeding 75% and often reaching over 86.5%. nih.govthieme-connect.com
Table 1: LC-MS/MS Method Validation Parameters for Tanshinone IIA Sulfonate Quantification
| Parameter | Reported Value/Range | Biological Matrix | Reference |
|---|---|---|---|
| Sensitivity (LLOQ) | 1 ng/mL | Rat Plasma | nih.gov |
| 2 ng/mL | Human Plasma | nih.gov | |
| Linearity (Concentration Range) | 1-500 ng/mL | Rat Plasma | nih.gov |
| 2-1000 ng/mL | Human Plasma | nih.gov | |
| Precision (RSD%) | Within 9.0% | Rat Plasma | nih.gov |
| Within 10.0% | Rat Plasma and Tissues | thieme-connect.com | |
| Accuracy (Deviation) | Within +/-10.0% | Rat Plasma | nih.gov |
| Recovery | > 75% | Biological Samples | nih.gov |
| > 86.5% | Rat Plasma and Tissues | thieme-connect.com |
Validated LC-MS/MS methods have been successfully applied to pharmacokinetic and tissue distribution studies of STS in various animal models and humans. nih.govnih.govthieme-connect.com These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of the compound.
In one study, an LC-MS/MS method was used to analyze the tissue distribution of STS in rats after intravenous administration. thieme-connect.com The results showed that the liver, kidney, lung, small intestine, and duodenum were the major distribution tissues. thieme-connect.com The study also indicated that STS has difficulty crossing the blood-brain barrier and does not accumulate in the rat body over the long term. thieme-connect.com Another study utilized an LC-MS/MS method to conduct a pharmacokinetic study of STS in healthy Chinese male volunteers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of STS and its related impurities. nih.gov It can also be used for quantitative analysis (qNMR).
In one study, NMR, in conjunction with LC/ESI-MSn, was used to characterize eight impurities in a bulk drug sample of STS. nih.gov The structures of these impurities were identified, and the ¹H and ¹³C NMR data for some of these impurities were reported for the first time. nih.gov
Furthermore, a novel method called Detection-confirmation-standardization-quantification (DCSQ) has been developed for the quantitative analysis of active components in traditional Chinese medicines, where NMR is used to determine the content of components in a multicomponent reference standard. peerj.com This approach has been successfully applied to the quantitative analysis of tanshinones in Danshen. peerj.com
Other Spectroscopic and Electrochemical Detection Techniques
Besides the mainstream chromatographic and spectroscopic methods, other techniques have been explored for the analysis of tanshinones, which could be adapted for STS.
Spectroelectrochemical methods have been used to study the reduction process of various tanshinones, providing insights into their antioxidant activity. researchgate.net The electrochemical behavior of tanshinone IIA has been investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a glassy carbon electrode. researchgate.net Such electrochemical methods have been developed for the quantitative determination of tanshinone IIA in micro-emulsions. researchgate.net While these studies focus on tanshinone IIA, the principles could potentially be applied to develop electrochemical sensors for the detection of its sulfonate derivative.
Future Directions in Tanshinone Iia Sulfonate Research
Further Elucidation of Undiscovered Molecular Targets and Complex Signaling Networks
While current research has identified several molecular targets and signaling pathways for tanshinone IIA sulfonate (STS), the complete picture of its mechanism of action remains incomplete. Studies have shown that STS modulates a variety of transcription factors, including NF-κB, Nrf2, Stat1/3, and Smad2/3, and affects ion channels. researchgate.net Its parent compound, tanshinone IIA, has been shown to interact with targets such as retinoic acid receptor alpha (RARα) and to influence pathways like PI3K-Akt, MAPK, and TLR4/MyD88/NF-κB. nih.govdovepress.comnih.gov
Future research should focus on identifying novel, undiscovered molecular targets. The apparent paradox of tanshinones interacting with multiple proteins but only significantly affecting a few at physiologically relevant concentrations suggests a complex interplay that warrants deeper investigation. researchgate.net It is hypothesized that tanshinones may bind to DNA and influence enzymes involved in gene expression, leading to widespread secondary changes. researchgate.net Advanced proteomic and genomic screening technologies could be employed to systematically map the direct and indirect protein interactions of STS.
Furthermore, the crosstalk between different signaling networks modulated by STS is an area ripe for exploration. For instance, STS has been found to inhibit the transforming growth factor β1 (TGFβ1)/Smad pathway while activating the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (B549165) (mTOR) pathway in post-infarction cardiac remodeling. nih.gov Understanding how STS orchestrates these complex signaling cascades is crucial for predicting its therapeutic effects and potential off-target consequences.
Investigation of Novel Therapeutic Applications in Diverse Preclinical Disease Models
The established efficacy of this compound in preclinical cardiovascular models has prompted investigations into its utility for a broader range of diseases. bohrium.com Recent studies have highlighted its potential in treating osteolytic diseases, such as osteoporosis and rheumatoid arthritis, by inhibiting osteoclast differentiation and suppressing inflammatory cytokines. mdpi.comnih.gov In mouse models of rheumatoid arthritis, STS has been shown to possess both anti-inflammatory and anti-resorptive properties, reducing the number of immune cells and the production of inflammatory mediators in joints. nih.gov
The future of STS research lies in its systematic evaluation in other diverse preclinical disease models. Given its potent anti-inflammatory and immunomodulatory effects, its potential in other autoimmune diseases, neuroinflammatory conditions, and certain cancers should be explored. dovepress.comnih.gov For example, tanshinone IIA has demonstrated inhibitory effects on cancer stem cells and various tumor cell lines, suggesting that STS could be a valuable candidate for oncological studies. dovepress.comnih.govnih.gov Additionally, its protective role in kidney diseases, where it has been shown to reduce tubulointerstitial fibrosis, opens another avenue for investigation. nih.gov
| Disease Area | Preclinical Model | Observed Effects of Tanshinone IIA/STS | Key Signaling Pathways Implicated |
|---|---|---|---|
| Osteolytic Diseases (e.g., Periodontitis) | Mouse models | Reduced bone destruction and inflammatory cell infiltration. mdpi.com | NF-κB, MAPK, RANKL/OPG mdpi.comnih.gov |
| Rheumatoid Arthritis | Mouse models | Lowered joint-resident immune cells, reduced inflammatory cytokines. nih.gov | NF-κB nih.gov |
| Myocardial Infarction | Mouse models | Ameliorated cardiac remodeling, amplified autophagy. nih.gov | TGFβ1/Smad, AMPK/mTOR nih.gov |
| Osteoarthritis | In vitro and in vivo models | Alleviated cartilage degradation by activating SIRT1. nih.gov | SIRT1/NF-κB nih.gov |
| Obstructive Nephropathy | Unilateral Ureteral Obstruction (UUO) mice | Reduced expression of extracellular matrix components and attenuated pyroptosis. nih.gov | GSDMD-mediated pyroptosis nih.gov |
| Breast Cancer | In vitro and in vivo models (Tanshinone IIA) | Inhibited growth of cancer stem cells. nih.gov | IL-6/STAT3/NF-κB nih.gov |
Development and Refinement of Advanced In vitro and In vivo Disease Models
The evaluation of STS has relied on a variety of in vitro and in vivo models, from human proximal tubular cells (HK-2) used to study kidney fibrosis to mouse models of unilateral ureteral obstruction (UUO) and tumor growth. nih.govmdpi.com In cancer research, models such as human breast cancer stem cells grown in serum-free mammospheres have been employed to test the efficacy of the parent compound, tanshinone IIA. nih.gov While these models have provided valuable insights, future research will benefit from the development and use of more sophisticated and physiologically relevant systems.
For in vitro studies, the use of three-dimensional (3D) organoids and "disease-on-a-chip" technologies could offer a more accurate representation of human tissues and disease states compared to traditional 2D cell cultures. These advanced models can better replicate the complex cellular interactions and microenvironments found in vivo, leading to more predictive data on the efficacy and mechanism of STS.
For in vivo research, the development of refined animal models that more closely mimic the specific pathologies of human diseases is essential. This includes the use of genetically engineered mouse models and humanized mice. For instance, in osteoarthritis research, cartilage-specific Sirt1 knockout mice have been instrumental in confirming the mechanism of STS. nih.gov Expanding this approach to other target proteins and disease areas will be crucial for validating molecular targets and understanding the compound's therapeutic effects in a more nuanced manner.
Comprehensive Structure-Activity Relationship Studies for Optimized Efficacy
Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its therapeutic efficacy. Initial structure-activity relationship (SAR) studies have begun to shed light on this. For example, in the context of inhibiting the SARS-CoV-2 papain-like protease (PLpro), the sulfonic acid group was found to play a critical role in the inhibitory activity of STS, as its removal in the parent compound tanshinone IIA resulted in a loss of inhibition. acs.org
Conversely, in studies identifying tanshinones as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), both tanshinone IIA and cryptotanshinone (B1669641) showed potent activity, suggesting the core tanshinone skeleton is key for this particular target. nih.gov Future research should undertake comprehensive SAR studies for various therapeutic targets. This involves systematically modifying different parts of the tanshinone molecule—such as the A-ring or the sulfonate group—and evaluating the impact of these changes on target binding and cellular activity. nih.gov This will provide a detailed map of the key chemical features required for desired pharmacological effects and will guide the rational design of more potent and selective derivatives.
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Pharmacological Profiles
Building on comprehensive SAR data, the next logical step is the rational design and synthesis of next-generation derivatives of this compound with improved pharmacological properties. The initial development of STS from the lipophilic tanshinone IIA was itself a successful modification to increase water solubility and improve its drug-like properties. researchgate.net
Future efforts should aim to enhance other pharmacological parameters, such as target specificity, potency, and metabolic stability. For instance, a focused library of over 40 tanshinone derivatives has already been synthesized to explore their potential as 11β-HSD1 inhibitors for metabolic syndromes. nih.gov This approach of creating focused libraries around a specific target can lead to the discovery of highly potent and selective compounds. nih.gov Furthermore, patents have been filed for novel tanshinone IIA derivatives with modified structures intended for enhanced anti-tumor effects. google.com The goal is to develop new chemical entities that retain the therapeutic benefits of STS while potentially offering improved efficacy and a wider therapeutic window. dovepress.com
Advanced Application of Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology are powerful tools for unraveling the complex mechanisms of action of multi-target compounds like this compound. researchgate.net These approaches integrate data from genomics, proteomics, and pharmacology to construct comprehensive drug-target-disease networks, providing a holistic view of a drug's effects.
Several studies have already successfully applied network pharmacology to predict the targets and pathways of tanshinone IIA in diseases such as neuroblastoma, liver fibrosis, and pulmonary hypertension. nih.govnih.govmdpi.com For example, a network pharmacology study on pulmonary hypertension identified key targets for tanshinone IIA, including HSP90AA1 and PTPN11, and implicated pathways such as the NF-kappa B and JAK-STAT signaling pathways, with molecular docking subsequently verifying the binding potential to these targets. mdpi.com
Future research should leverage these computational approaches more extensively. Advanced applications could include integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to build more sophisticated and predictive network models. These models can help to:
Identify novel therapeutic targets and biomarkers.
Predict potential new applications for STS (drug repositioning).
Elucidate the mechanisms behind synergistic effects when used in combination therapies.
Systematically analyze the molecular differences between tanshinone IIA and STS to better define their respective therapeutic niches. researchgate.net
By embracing these advanced computational methods, researchers can accelerate the translation of basic scientific findings into clinically relevant applications for this compound and its future derivatives.
Q & A
Basic: What are the standard methodologies to assess the antioxidant activity of tanshinone IIA sulfonate in experimental models?
Answer:
Standard approaches include measuring superoxide dismutase (SOD) activity via enzymatic assays and evaluating oxidative stress markers (e.g., malondialdehyde). Mechanistic insights are gained through Western blot analysis of Nrf2 and NF-κB expression in cell or animal models. For example, this compound upregulates Nrf2 and SOD while suppressing NF-κB in tumor models under oxidative stress . Dose-dependent effects should be validated using in vitro radical scavenging assays (e.g., DPPH or ABTS) and in vivo ischemia-reperfusion models.
Advanced: How can network pharmacology approaches elucidate the multi-target mechanisms of this compound?
Answer:
Network pharmacology integrates data mining (e.g., Agilent Literature Search, STITCH database) to construct drug-target-disease networks. These methods identify interactions with proteins involved in apoptosis (e.g., caspases), inflammation (e.g., TNF-α), and redox balance (e.g., SOD). Validating predicted targets requires molecular docking, RNA interference, and functional assays (e.g., kinase activity tests) .
Basic: What in vitro models are suitable for evaluating the antiproliferative effects of this compound on cancer cells?
Answer:
Use cancer cell lines (e.g., breast cancer MCF-7 or colon adenocarcinoma cells) for viability assays (MTT, CCK-8) and clonogenic survival tests. Dose- and time-response curves (IC50 determination) should be complemented with BrdU incorporation assays to assess DNA synthesis inhibition. Gene expression profiling via microarrays can identify downstream targets (e.g., ADPRTL1) .
Advanced: What experimental strategies resolve contradictions in this compound's effects on HIF-1α and SOD expression under oxidative stress?
Answer:
Contradictions may arise from model-specific hypoxia conditions (e.g., intermittent vs. chronic hypoxia). Use siRNA knockdown of HIF-1α in LLC tumor models to isolate its role. Multi-timepoint analysis of SOD activity and transcriptional regulators (e.g., Nrf2) under varying oxygen tensions can clarify context-dependent effects .
Basic: Which signaling pathways should be prioritized when investigating this compound's cardioprotective effects?
Answer:
Focus on PI3K/AKT/mTOR (anti-apoptotic) and Nrf2/ARE (antioxidant) pathways. Validate using Western blot for pathway proteins (e.g., AKT1, PI3K) and ELISA for inflammatory cytokines (TNF-α, IL-6) in animal models like aged COPD rats .
Advanced: How can transcriptomic profiling integrate with functional assays to uncover novel targets in cancer research?
Answer:
Combine oligonucleotide microarrays (identifying differentially expressed genes, e.g., cell cycle regulators) with functional validation via CRISPR-Cas9 knockout or overexpression. Pathway enrichment analysis (e.g., KEGG) links gene clusters to processes like apoptosis or angiogenesis .
Basic: What are key considerations when designing animal studies for anti-fibrotic properties?
Answer:
Select fibrosis models (e.g., TGF-β1-induced differentiation in fibroblasts or bleomycin-induced lung fibrosis). Assess collagen deposition via Masson’s trichrome staining and quantify hydroxyproline levels. Include dose-ranging studies (e.g., 10–50 mg/kg) and monitor serum fibrosis markers (e.g., TGF-β1) .
Advanced: How to assess the compound’s dual role in pro-apoptotic and anti-inflammatory processes?
Answer:
Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cells while measuring anti-inflammatory cytokines (IL-10) via multiplex assays. Pharmacological inhibitors (e.g., JNK or NF-κB inhibitors) can dissect pathway contributions. In vivo, combine caspase-3 immunohistochemistry with cytokine profiling .
Basic: How should researchers approach dose-response studies in cardiovascular models?
Answer:
Conduct pharmacokinetic studies to determine bioavailability and tissue distribution. Use Langendorff heart preparations for ex vivo ischemia-reperfusion studies, measuring infarct size (TTC staining) and cardiac markers (troponin). In clinical translation, align doses with human-equivalent calculations (e.g., 30 mg/kg in mice ≈ 2.4 mg/kg in humans) .
Advanced: What meta-analytical frameworks synthesize clinical trial data on coronary heart disease efficacy?
Answer:
Follow PRISMA guidelines to include RCTs with consistent endpoints (e.g., angina frequency, inflammatory markers). Use RevMan for statistical analysis, assessing heterogeneity (I² statistic) and publication bias (funnel plots). Subgroup analyses should stratify by dosage, comorbidities, and adjunct therapies (e.g., hyperbaric oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
